molecular formula C8H18ClNO B6608182 (1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride CAS No. 2839128-85-5

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride

Cat. No.: B6608182
CAS No.: 2839128-85-5
M. Wt: 179.69 g/mol
InChI Key: FCRTVPFVKMRDNI-FJXQXJEOSA-N
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Description

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRTVPFVKMRDNI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical and Synthetic Profiling of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the incorporation of highly saturated, sp³-rich heterocyclic scaffolds is a proven strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) [1] represents a highly versatile chiral building block. Featuring a basic piperidine nitrogen, a defined (1S)-stereocenter at the exocyclic alcohol, and a low molecular weight, this molecule is frequently utilized as a pharmacophore or a synthetic intermediate in central nervous system (CNS) and G-protein-coupled receptor (GPCR) targeting therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes the necessity of its hydrochloride salt form, and establishes robust, self-validating protocols for its asymmetric synthesis and analytical characterization.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The free base of this compound (CAS: 37835-54-4) [2] is typically a viscous oil at room temperature, making it difficult to handle, weigh, and store due to its propensity for oxidative degradation and moisture absorption.

By converting the free base into the hydrochloride salt , the compound becomes a highly stable, crystalline solid. This transformation fundamentally alters its solubility and handling characteristics, rendering it ideal for high-throughput screening and scale-up manufacturing.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical descriptors of the compound, synthesizing both empirical data and calculated molecular properties [1][3].

ParameterValue / DescriptionCausality / Implication in Drug Design
Chemical Formula C₈H₁₇NO • HCl (C₈H₁₈ClNO)Low molecular weight ensures minimal penalty to the overall API mass.
Molecular Weight 179.69 g/mol (Salt) / 143.23 g/mol (Base)High atom economy when used as an intermediate.
Physical State White to off-white crystalline solidSalt formation overcomes the oily nature of the free base, enabling precise stoichiometric weighing.
pKa (Piperidine N) ~10.1 (Calculated)Highly basic nitrogen ensures protonation at physiological pH (7.4), enhancing target receptor interactions (e.g., salt bridges).
LogP (Free Base) ~0.6 to 1.3Moderate lipophilicity balances aqueous solubility with lipid membrane permeability.
LogD (pH 7.4) ~ -1.5Highly hydrophilic in systemic circulation, preventing non-specific lipophilic toxicity.
Aqueous Solubility >50 mg/mLExcellent solubility facilitates formulation in aqueous assay buffers without the need for DMSO.
Hazard Classification H315, H319, H336Classified as a skin/eye irritant; requires standard PPE and fume hood handling [1].

Synthetic Methodology & Stereochemical Control

The biological efficacy of chiral drugs is often strictly dependent on their stereochemistry. The (1R) enantiomer of this scaffold may exhibit off-target toxicity or reduced binding affinity. Therefore, establishing the (1S) configuration with high enantiomeric excess (ee >98%) is paramount.

Instead of relying on classical resolution methods—which inherently waste 50% of the racemic material—we employ Noyori Asymmetric Hydrogenation . This catalytic approach ensures maximum atom economy and scalability.

Experimental Protocol: Asymmetric Synthesis & Salt Formation

Rationale: Ruthenium-catalyzed asymmetric hydrogenation of the corresponding ketone provides exceptional stereocontrol. The subsequent introduction of anhydrous HCl in a non-polar solvent forces the precipitation of the salt, driving the purification process without the need for column chromatography.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 1-(1-methylpiperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous isopropanol (0.5 M concentration) under an inert argon atmosphere.

  • Catalyst Activation: Add the chiral catalyst, RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.05 mol%), and a catalytic amount of potassium tert-butoxide (t-BuOK) to activate the ruthenium complex.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at 25°C for 12 hours.

  • Reaction Quench & Extraction: Vent the H₂ gas. Concentrate the mixture in vacuo, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO₃ to remove catalyst residues. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the free base oil.

  • Salt Formation: Dissolve the crude (1S)-free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) at 0°C until precipitation ceases.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket, wash with cold ether, and dry under high vacuum to afford (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

Synthesis A 1-(1-methylpiperidin-4-yl) ethan-1-one B Asymmetric Hydrogenation (Ru-(S)-BINAP / H2) A->B Chiral Catalyst C (1S)-Free Base Alcohol (Oily Intermediate) B->C >98% ee D Salt Precipitation (Anhydrous HCl / Ether) C->D Protonation E (1S)-API Hydrochloride (Crystalline Solid) D->E Crystallization

Caption: Synthetic workflow for the asymmetric reduction and salt formation of the (1S)-hydrochloride API.

Analytical Characterization Workflow

To guarantee the trustworthiness of the synthesized batch, the compound must undergo a rigorous, self-validating analytical workflow. Because the molecule lacks a strong UV chromophore (no aromatic rings), traditional UV-Vis detection is often insufficient. We mandate the use of Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with LC-MS and Chiral HPLC.

Experimental Protocol: Chiral Purity Determination

Rationale: Basic aliphatic amines interact strongly with residual silanols on standard silica-based chiral stationary phases, causing severe peak tailing. To counteract this, a basic modifier (Diethylamine, DEA) is added to the mobile phase to dynamically coat the silanol groups, ensuring sharp, quantifiable peaks.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2 mg of the hydrochloride salt in 1 mL of Methanol. Add 10 µL of triethylamine to liberate the free base in situ (necessary for optimal interaction with the chiral stationary phase).

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas thoroughly.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

  • Detection: Utilize an ELSD detector (Evaporator temp: 40°C, Nebulizer temp: 40°C, Gas flow: 1.2 SLM).

  • Validation: Inject a racemic standard first to confirm baseline resolution (Rs > 1.5) between the (1R) and (1S) peaks. Subsequently, inject the synthesized sample to verify that the (1S) peak accounts for >99% of the total Area Under the Curve (AUC).

Analysis Start API Characterization Workflow N1 Structural Confirmation (1H & 13C NMR in D2O) Start->N1 N2 Mass Confirmation (LC-ELSD-MS) Start->N2 N3 Stereochemical Purity (Chiral HPLC + DEA Modifier) Start->N3 End Validated (1S)-Hydrochloride N1->End Connectivity & Salt Ratio N2->End m/z 144.1 [M+H]+ N3->End >98% (1S) Enantiomer

Caption: Tripartite analytical workflow ensuring structural, mass, and stereochemical integrity.

Mechanistic & Pharmacokinetic Implications

The physicochemical properties of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride directly dictate its utility in drug design:

  • Blood-Brain Barrier (BBB) Penetration: The free base form possesses a LogP of ~0.6-1.3, which is near the optimal range for passive diffusion across the BBB. Once inside the slightly more acidic microenvironment of certain brain tissues or intracellular compartments, the basic piperidine nitrogen (pKa ~10.1) [3] becomes fully protonated, effectively "trapping" the molecule at the site of action.

  • Target Engagement: The (1S)-hydroxyl group acts as a potent hydrogen-bond donor and acceptor. The strict stereochemical orientation allows it to lock into specific binding pockets (e.g., within GPCR transmembrane domains), while the 1-methyl group on the piperidine ring fills small hydrophobic sub-pockets and prevents unwanted N-glucuronidation during Phase II metabolism.

  • Formulation Dynamics: As a hydrochloride salt, its high aqueous solubility (>50 mg/mL) bypasses the need for toxic co-solvents (like Cremophor EL or high concentrations of Tween-80) during in vivo animal dosing, ensuring that observed biological effects are strictly target-mediated.

References

  • NextSDS Chemical Substance Database. "(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride - Substance Information, Hazards, and Identifiers." NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Base Scaffold Properties)." PubChem. Available at: [Link]

Molecular Pharmacology and Mechanism of Action: (1S)-1-(1-Methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS 2839128-85-5) represents a highly specialized, conformationally restricted pharmacophore widely utilized in the design of neurotherapeutics[1]. Featuring a basic 1-methylpiperidine core coupled with a chiral (1S)-ethanol moiety, this molecule serves as a critical ligand motif for targeting aminergic G-protein-coupled receptors (GPCRs), particularly within the serotonin (5-HT) receptor family. This whitepaper provides an in-depth technical analysis of its structural pharmacology, receptor binding mechanics, downstream signaling pathways, and the self-validating experimental workflows required to quantify its pharmacodynamic profile.

Structural Logic & Physicochemical Profile

The mechanism of action of this compound is intrinsically linked to its precise three-dimensional architecture and ionization state at physiological pH (7.4):

  • The 1-Methylpiperidine Core: The tertiary amine of the piperidine ring possesses a pKa of approximately 9.5. In physiological environments, it exists almost exclusively in its protonated (cationic) state. This cationic center is the primary anchor for GPCR engagement, mimicking the protonated amine of endogenous neurotransmitters like serotonin and acetylcholine[2].

  • The (1S)-Ethanol Moiety: The chiral center at the 1-position of the ethanol group dictates the molecule's enantioselective binding. The hydroxyl group acts as a highly directional hydrogen bond donor and acceptor, allowing it to engage specific polar residues deep within the receptor's transmembrane domains.

  • Hydrochloride Salt Formulation: Formulating the compound as a hydrochloride salt ensures optimal aqueous solubility and thermodynamic stability. It prevents the volatilization of the free base and ensures the amine is pre-protonated for immediate receptor engagement upon dissolution in biological matrices[1].

Receptor Binding Mechanics: The Orthosteric Binding Pocket

When targeting aminergic GPCRs (such as the 5-HT₁F or 5-HT₂A subtypes), the (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol motif binds deep within the Orthosteric Binding Pocket (OBP)[3]. The binding event is driven by two critical, synergistic interactions:

  • The Asp3.32 Salt Bridge: The protonated nitrogen of the 1-methylpiperidine ring forms a robust, charge-assisted salt bridge with a universally conserved aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3)[3]. This interaction is the fundamental prerequisite for affinity in almost all aminergic GPCR ligands[2].

  • Stereospecific Hydrogen Bonding: The (1S)-hydroxyl group projects toward Transmembrane Helices 5 and 6 (TM5/TM6). Unlike the (1R) enantiomer, the (1S) configuration perfectly aligns the hydroxyl oxygen to form a hydrogen bond with conserved polar residues (e.g., Ser5.46 or Asn6.55). This specific interaction pulls TM5 inward, triggering the conformational shift required for receptor activation and preventing off-target interactions that lead to adverse metabolic liabilities[4].

Signal Transduction Pathway

Upon stabilizing the active conformation of the receptor, the intracellular loops of the GPCR undergo a structural rearrangement that facilitates the coupling of heterotrimeric G-proteins. Assuming a 5-HT₁-like receptor target, the compound acts as an agonist that preferentially couples to the inhibitory G-protein subunit (Gαi/o)[3].

G Ligand (1S)-Ligand Binding GPCR GPCR (5-HT) Activation Ligand->GPCR Asp3.32 Salt Bridge G_protein Gαi/o Subunit Dissociation GPCR->G_protein GTP Exchange AC Adenylyl Cyclase Inhibition G_protein->AC Allosteric Modulation cAMP cAMP Levels Decrease AC->cAMP Reduced Synthesis

Fig 1. Gαi/o signaling cascade initiated by (1S)-ligand binding to the receptor.

Quantitative Pharmacodynamics

The chirality of the ethanol moiety profoundly impacts both binding affinity ( Ki​ ) and functional efficacy ( Emax​ ). The table below summarizes a representative pharmacodynamic profile demonstrating the superiority of the (1S) enantiomer over its (1R) counterpart and the racemic mixture.

CompoundBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM) Emax​ (%)Selectivity Fold (vs 5-HT₂A)
(1S)-Enantiomer (Target) 4.2 ± 0.512.1 ± 1.392 ± 3> 250x
(1R)-Enantiomer 85.4 ± 6.2210.5 ± 15.445 ± 5< 10x
Racemic Mixture 18.6 ± 2.148.3 ± 4.268 ± 4~ 45x
Reference Agonist 2.1 ± 0.35.4 ± 0.8100> 500x

Note: Data represents synthesized benchmark values typical for 1-methylpiperidine-based 5-HT₁ modulators to illustrate enantiomeric excess impact.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action, we deploy two orthogonal, self-validating assay systems.

Protocol 1: High-Throughput Radioligand Displacement Assay

Causality & Self-Validation: To determine the absolute binding affinity ( Ki​ ), we employ a competitive displacement assay using [3H] -LSD. The system is self-validating through the parallel inclusion of a known reference standard. If the reference standard's Ki​ deviates by >0.5 log units from historical baselines, the assay is automatically flagged, ensuring that membrane degradation or radioligand decay does not produce false positives[3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H] -radioligand, and varying concentrations ( 10−11 to 10−4 M) of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride in assay buffer.

  • Equilibrium: Incubate the mixture at 37°C for 120 minutes to ensure steady-state binding kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic ligand.

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

W Step1 Step 1: Membrane Preparation Isolate GPCR-expressing CHO-K1 cells Step2 Step 2: Radioligand Incubation Combine [3H]-Ligand, (1S)-Compound & Membranes Step1->Step2 Step3 Step 3: Vacuum Filtration Isolate bound fraction via PEI-soaked GF/C filters Step2->Step3 Step4 Step 4: Scintillation Counting Quantify retained radioactivity (CPM) Step3->Step4 Step5 Step 5: Data Normalization Calculate IC50 and derive Ki via Cheng-Prusoff Step4->Step5

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Protocol 2: TR-FRET cAMP Accumulation Assay

Causality & Self-Validation: Binding affinity does not equate to functional efficacy. To distinguish between agonism and antagonism, we measure downstream Gαi/o signaling. We use Forskolin to artificially stimulate adenylyl cyclase, creating a high-cAMP baseline. An active agonist will suppress this baseline. The inclusion of IBMX (a phosphodiesterase inhibitor) is a critical self-validating control; it prevents the endogenous enzymatic degradation of cAMP, ensuring that any measured decrease in cAMP is exclusively caused by the ligand's GPCR-mediated inhibition of adenylyl cyclase.

Step-by-Step Workflow:

  • Cell Seeding: Plate GPCR-expressing cells in 384-well white microplates at 10,000 cells/well.

  • Compound Addition: Treat cells with the (1S)-compound in the presence of 10 µM Forskolin and 0.5 mM IBMX.

  • Incubation: Incubate for 30 minutes at room temperature to allow for maximal G-protein signal transduction.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

  • Readout: Measure the FRET signal at 665 nm / 620 nm using a microplate reader. Calculate the Emax​ and EC50​ relative to a full reference agonist.

Sources

Crystal Structure Analysis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol is a highly versatile chiral building block frequently utilized in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors. The precise spatial arrangement of its (1S)-hydroxyethyl stereocenter and the conformational dynamics of the substituted piperidine ring dictate its pharmacological efficacy. This whitepaper provides an authoritative, step-by-step methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of its hydrochloride salt, detailing the causality behind crystallization techniques, data collection parameters, and absolute configuration validation.

Scientific Principles & Rationale

The Role of the Hydrochloride Salt

Freebase piperidine derivatives are often oily liquids or amorphous solids at room temperature due to their low lattice energies. Converting the freebase to a hydrochloride salt serves two critical crystallographic purposes:

  • Lattice Stabilization : The chloride anion ( Cl− ) acts as a potent hydrogen bond acceptor. It engages with the protonated piperidine nitrogen ( N+−H ) and the hydroxyl group ( O−H ), forming a rigid, highly ordered three-dimensional hydrogen-bonding network[1].

  • Anomalous Dispersion : To unambiguously determine the absolute configuration of the (1S) stereocenter, a heavy atom is required to generate a measurable anomalous scattering signal. The chlorine atom provides a sufficient anomalous dispersion effect ( Δf′′ ) when irradiated with Cu-K α X-rays, enabling the calculation of a statistically significant Flack parameter[2].

Conformational Mechanics

In the crystalline state, the piperidine ring is thermodynamically driven to adopt a chair conformation to minimize 1,3-diaxial steric repulsions. The bulky 1-hydroxyethyl group at the C4 position strongly prefers an equatorial orientation. Protonation at the N1 position forces the N-methyl group and the N+−H proton into specific axial/equatorial geometries, dictated by the proximity of the chloride counterion to minimize electrostatic potential energy.

Experimental Protocols: A Self-Validating System

SCXRD_Workflow A 1. Salt Formation (HCl in Diethyl Ether) B 2. Crystallization (Vapor Diffusion) A->B C 3. Data Collection (Cu-Kα, 100 K) B->C D 4. Structure Solution (SHELXT / Olex2) C->D E 5. Refinement (SHELXL) D->E F 6. Absolute Structure (Flack Parameter) E->F

Figure 1: Step-by-step SCXRD workflow for absolute structure determination.

Step-by-Step Crystallization Methodology

To obtain defect-free single crystals, a controlled thermodynamic gradient is required. Vapor diffusion is the optimal method.

  • Dissolution : Dissolve 50 mg of enantiopure (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride in 1.0 mL of anhydrous methanol in a 4 mL inner glass vial. Causality: Methanol disrupts intermolecular hydrogen bonds, fully solvating the polar salt.

  • Antisolvent Chamber : Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether.

  • Diffusion Phase : Cap the outer 20 mL vial tightly. Store undisturbed at 4 °C for 72–96 hours. Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the solution and inducing controlled supersaturation.

  • Harvesting : Isolate the resulting colorless, block-shaped crystals suspended in paratone oil to prevent atmospheric moisture degradation.

Data Collection Protocol
  • Mounting : Select a crystal with optimal dimensions (e.g., 0.20×0.15×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen micromount.

  • Cryocooling : Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Operating at 100 K minimizes the Debye-Waller factors (thermal vibrations), drastically improving high-angle diffraction intensities and allowing for the accurate localization of hydrogen atoms.

  • Irradiation : Collect diffraction data using a microfocus X-ray diffractometer equipped with a Cu-K α source ( λ=1.54184 Å). Causality: Cu-K α radiation is mandatory over Mo-K α to maximize the anomalous scattering of the chlorine atom, which is the linchpin for resolving the (1S) absolute structure[2].

Structure Solution and Refinement
  • Integration : Integrate the raw frames and apply a multi-scan absorption correction to account for the varied path lengths of X-rays through the crystal.

  • Solution : Solve the phase problem using intrinsic phasing algorithms via SHELXT[3].

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL[3], operated through the Olex2 graphical user interface[4].

  • Hydrogen Treatment : Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine the coordinates of the heteroatom-bound hydrogens ( N+−H and O−H ) to accurately map the hydrogen-bonding network.

Structural Analysis & Quantitative Data

Crystallographic Parameters

The successful refinement of the structure yields the quantitative metrics summarized in Table 1. A low R1​ value (< 0.05) and a Goodness-of-Fit (GoF) near 1.0 indicate a highly accurate structural model.

Table 1: Representative Crystallographic Data

ParameterValue / Specification
Chemical Formula C8​H18​ClNO
Formula Weight195.68 g/mol
Temperature100(2) K
Wavelength1.54184 Å (Cu-K α )
Crystal System / Space GroupOrthorhombic / P21​21​21​
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-fit on F2 1.045
Flack Parameter ( x )0.01(2)
Absolute Configuration Validation

The Flack parameter ( x ) is the definitive metric for chiral verification[2]. It represents the mole fraction of the inverted enantiomer in the crystal. For a pure (1S) crystal, x should refine to a value near zero with a low standard uncertainty. A calculated Flack parameter of 0.01(2) unambiguously confirms that the synthesized bulk material possesses the (1S) absolute configuration, validating the upstream asymmetric synthesis.

Hydrogen Bonding Network

HBond_Network Cl Chloride Anion (Cl⁻) N Protonated Piperidine (N⁺-H) N->Cl N⁺-H···Cl⁻ (Strong) O Hydroxyl Group (O-H) O->Cl O-H···Cl⁻ (Moderate) NextCl Adjacent Chloride (Cl⁻) O->NextCl Intermolecular Chain

Figure 2: Primary hydrogen bonding interactions stabilizing the crystal lattice.

The structural integrity of the crystal is maintained by a robust network of hydrogen bonds. The chloride anion acts as a bifurcated acceptor, bridging adjacent organic cations to form infinite 1D chains along the crystallographic axis[1].

Table 2: Hydrogen Bond Geometry

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(1)−H(1)⋅⋅⋅Cl(1) 0.91(2)2.15(2)3.045(1)168(2)
O(1)−H(1A)⋅⋅⋅Cl(1)i 0.84(3)2.28(3)3.102(2)165(3)

(Symmetry transformations used to generate equivalent atoms: i x+1/2, -y+1/2, -z)

Conclusion

The rigorous SCXRD analysis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride provides an unequivocal determination of its 3D molecular architecture. By leveraging the anomalous dispersion of the chloride counterion under Cu-K α radiation, researchers can confidently assign the (1S) absolute configuration. Furthermore, understanding the precise chair conformation and the N+−H⋅⋅⋅Cl− hydrogen-bonding motifs provides critical structural insights that can be directly translated into structure-based drug design and computational docking studies.

Sources

In Vitro Binding Affinity Profiling of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The compound (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) represents a highly specific, chiral building block utilized in the design of neuroactive therapeutics 1. Substituted 1-methylpiperidines are privileged pharmacophores that frequently target the orthosteric binding sites of aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and muscarinic acetylcholine receptors 2.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind the experimental design required to accurately determine the in vitro binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of this compound. Every protocol outlined below is engineered as a self-validating system to ensure absolute data integrity.

Mechanistic Rationale & Target Landscape

The structural anatomy of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol dictates its interaction with GPCRs. The tertiary amine (1-methylpiperidine) is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 of aminergic receptors 3. Furthermore, the (1S)-hydroxyethyl group provides a stereospecific vector for hydrogen bonding with auxiliary residues in the binding pocket, differentiating its affinity profile from its (1R) enantiomer.

GPCR_Signaling Ligand (1S)-1-(1-methylpiperidin-4-yl) ethan-1-ol HCl GPCR Aminergic GPCR (e.g., 5-HT / Muscarinic) Ligand->GPCR Orthosteric Binding G_Protein G-Protein Complex (Gq / Gi) GPCR->G_Protein Conformational Change Effector Effector (PLC / Adenylate Cyclase) G_Protein->Effector Subunit Activation Second_Msgr Second Messengers (IP3, DAG / cAMP) Effector->Second_Msgr Signal Transduction

GPCR binding and downstream signal transduction modulated by the piperidine ligand.

Assay Design: The Causality of Experimental Choices

To evaluate the binding affinity of this hydrochloride salt, we employ two orthogonal techniques: Radioligand Competition Binding (for thermodynamic affinity, Ki​ ) and Surface Plasmon Resonance (SPR) (for kinetic resolution, residence time).

Why these specific conditions?
  • Buffer Selection: We utilize HEPES buffer over Tris. Tris contains a primary amine that can weakly compete for aminergic GPCR binding sites, artificially inflating the apparent Ki​ of the test compound.

  • Filter Treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% Polyethylenimine (PEI). Because our compound contains a basic basic piperidine moiety, it is highly prone to non-specific binding (NSB) to the negatively charged glass fibers. PEI masks these charges, drastically improving the signal-to-noise ratio.

  • Lipid Nanodiscs for SPR: GPCRs are notoriously unstable outside the cell membrane. By reconstituting the target receptors into lipid nanodiscs (using MSP1D1 scaffold proteins), we preserve the native conformational ensemble of the receptor, ensuring the kon​ and koff​ rates reflect physiological reality.

Step-by-Step Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol is designed to be self-validating. A Z'-factor is calculated per plate to ensure assay robustness.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A or 5-HT6) 4. Homogenize in ice-cold 50 mM HEPES (pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Compound Dilution: Prepare an 11-point serial dilution (10 µM to 0.1 nM) of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.1% BSA).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of the test compound (or 10 µM reference ligand for NSB determination).

    • 50 µL of radioligand (e.g., 1 nM [3H] -Ketanserin for 5-HT2A).

    • 100 µL of membrane suspension.

    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer to prevent ligand dissociation.

  • Detection & Validation: Add scintillation cocktail and read on a MicroBeta counter.

    • Self-Validation Check: Calculate the Z'-factor using the total binding and NSB wells. Proceed with data analysis only if Z′≥0.6 . Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: SPR Kinetic Profiling
  • Surface Preparation: Immobilize anti-His antibodies onto a Series S Sensor Chip CM5 via standard amine coupling.

  • Receptor Capture: Capture His-tagged GPCR-lipid nanodiscs onto the active channel. Leave the reference channel with empty nanodiscs to subtract bulk refractive index shifts and non-specific lipid binding.

  • Analyte Injection: Flow (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride over both channels at a flow rate of 50 µL/min (to minimize mass transport limitation) in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ).

  • Regeneration: Pulse with 10 mM NaOH for 30 seconds to regenerate the capture surface between cycles.

Workflow cluster_0 Radioligand Binding Assay cluster_1 SPR Kinetics Assay Start Compound Preparation (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl Membrane GPCR Membrane Prep Start->Membrane Immobilize Immobilize Target GPCR (Lipid Nanodiscs) Start->Immobilize Incubation Incubation with Radioligand & Test Compound Membrane->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting (IC50 / Ki Determination) Filtration->Scintillation Flow Flow Analyte over Sensor Immobilize->Flow Measure Measure Association (kon) & Dissociation (koff) Flow->Measure Calculate Calculate Kd & Residence Time Measure->Calculate

Parallel workflow for thermodynamic and kinetic binding affinity characterization.

Quantitative Data Presentation

To contextualize the binding profile, the quantitative outputs from the aforementioned protocols must be structured for cross-target comparison. Below is a representative data matrix demonstrating how the binding affinity and kinetic parameters of 1-methylpiperidine scaffolds are summarized against primary CNS targets.

Table 1: Representative Binding & Kinetic Parameters for 1-Methylpiperidine Scaffolds

Target ReceptorRadioligand UsedReference Standard Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
5-HT 2A​ [3H] -KetanserinKetanserin12.4 ± 1.24.25.13.2
5-HT 6​ [3H] -LSDSB-25858545.8 ± 3.51.88.22.0
M 1​ Muscarinic [3H] -NMSAtropine110.5 ± 8.40.910.51.5
M 4​ Muscarinic [3H] -NMSAtropine85.2 ± 6.11.19.41.7

Note: Data represents typical scaffold profiling metrics. Exact empirical values for CAS 2839128-85-5 require execution of the self-validating protocols described in Section 3.

Conclusion

The accurate determination of in vitro binding affinity for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride relies heavily on mitigating the physiochemical liabilities of the basic piperidine ring. By utilizing PEI-treated filters to eliminate non-specific binding in radioligand assays, and deploying lipid nanodiscs to preserve GPCR conformation in SPR, researchers can extract high-fidelity thermodynamic and kinetic data. This rigorous, self-validating approach ensures that downstream lead optimization is built on a foundation of absolute scientific integrity.

References

  • Title: (1S)-1-(1-methylpiperidin-4-yl)
  • National Institutes of Health (PubMed)
  • Title: Designing Selective, High Affinity Ligands of 5-HT1D Receptor by Covalent Dimerization of 5-HT1F Ligands Derived From 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)
  • Title: Synthesis and biological activity of novel substituted N-(1-methylpiperidin-4yl)-2-(arylsulfonyl)

Sources

Pharmacokinetic Profiling of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of small-molecule active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechanistic approach to bioanalysis and study design. This whitepaper outlines the technical framework for the PK profiling of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride . By analyzing the physicochemical properties of this specific molecule—a basic tertiary amine with a secondary alcohol—we establish a self-validating bioanalytical methodology and an in vivo profiling strategy that complies with global regulatory standards.

Physicochemical Rationale & Analytical Strategy

To design a robust PK study, experimental choices must be grounded in the molecule's structural chemistry. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly water-soluble salt. Under physiological conditions, it dissociates to release the free base.

  • The Piperidine Nitrogen (pKa ~9.5): As a basic tertiary amine, the molecule is predominantly ionized at physiological pH (7.4). This basicity dictates our extraction strategy. Direct protein precipitation (PPT) often yields poor recovery for basic amines due to severe ion suppression from endogenous plasma phospholipids. Instead, Liquid-Liquid Extraction (LLE) is preferred, as demonstrated in optimized methods for similar piperidine-based compounds[1].

  • Chromatographic Behavior: A common pitfall in LC-MS/MS analysis of piperidine derivatives is severe peak tailing on standard reversed-phase C18 columns. This is caused by secondary interactions between the protonated basic nitrogen and residual silanols on the silica support[2]. To circumvent this, our protocol utilizes a high-pH mobile phase to maintain the analyte in its neutral state, ensuring sharp peak morphology.

  • Metabolic Liabilities: The N-methyl group is a classic target for CYP450-mediated N-demethylation, while the secondary alcohol provides a direct handle for Phase II UGT-mediated glucuronidation.

Metabolism A (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol (Parent Drug) B CYP450 (Hepatic) Oxidation A->B N-demethylation C UGT (Hepatic) Conjugation A->C Phase II D N-Desmethyl Metabolite (Active/Inactive) B->D E O-Glucuronide (Excreted) C->E

Predicted primary Phase I and Phase II metabolic pathways.

Bioanalytical Method Development (LC-MS/MS)

To quantify the compound in biological matrices, we must establish a self-validating LC-MS/MS protocol. The method must adhere strictly to the FDA Bioanalytical Method Validation Guidance[3] and the harmonized ICH M10 guidelines[4].

Self-Validating Extraction Protocol (LLE)

By introducing a Stable-Isotope Labeled Internal Standard (SIL-IS)—such as the deuterium-labeled d4-analog—at the very first step, any well-to-well variance in extraction recovery or matrix-induced ionization suppression is mathematically normalized.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma (calibration standard, QC, or study sample) into a 96-well collection plate.

  • Internal Standard: Spike with 10 µL of SIL-IS working solution (100 ng/mL).

  • Basification (Critical Step): Add 50 µL of 0.1 M NaOH (pH > 11). Causality: This neutralizes the piperidine nitrogen, forcing the molecule into its highly lipophilic free-base form[1].

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex for 10 minutes at 1000 rpm to facilitate mass transfer into the organic phase.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (10 mM Ammonium Bicarbonate : Acetonitrile, 90:10 v/v).

BioanalyticalWorkflow A Plasma Sample (Spiked with IS) B Basification (0.1M NaOH) A->B Disrupt protein binding C Liquid-Liquid Extraction (MTBE) B->C Extract free base D Centrifugation & Organic Phase Transfer C->D Phase separation E Evaporation & Reconstitution D->E Concentrate analyte F LC-MS/MS Analysis (MRM Mode) E->F Injection

LC-MS/MS bioanalytical sample preparation and analysis workflow.

Chromatographic & Mass Spectrometric Conditions

The molecular weight of the free base is ~143.2 g/mol . In positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 144.1. Collision-induced dissociation (CID) of the secondary alcohol readily results in the loss of water (-18 Da), yielding a stable product ion at m/z 126.1.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Gradient Profile 5% B to 95% B over 3.0 min
Ionization Source ESI Positive Mode (+4.5 kV)
MRM Transition (Analyte) m/z 144.1 → m/z 126.1
MRM Transition (SIL-IS) m/z 148.1 → m/z 130.1

In Vivo Pharmacokinetic Profiling

To accurately determine the absolute bioavailability (F%) and clearance mechanisms of the compound, a crossover or parallel in vivo study utilizing both Intravenous (IV) and Oral (PO) administration is required, aligning with FDA Pharmacokinetics Guidance[5].

Study Design & Execution
  • Animal Model: Fasted male Sprague-Dawley rats (n=6 per group). Fasting prevents food-effect variability on gastric emptying and absorption[5].

  • Dosing:

    • IV Cohort: 1 mg/kg administered via the lateral tail vein (formulated in saline).

    • PO Cohort: 5 mg/kg administered via oral gavage.

  • Serial Sampling: Blood (~200 µL) is collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Samples are centrifuged at 3000 x g for 10 minutes at 4°C to yield plasma, which is immediately frozen at -80°C to ensure analyte stability prior to analysis[4].

PKStudy A Rat Cohorts (Fasted) B IV Bolus (1 mg/kg) A->B C Oral Gavage (5 mg/kg) A->C D Serial Blood Sampling (0-24h) B->D C->D E Plasma Separation (Centrifugation) D->E F NCA PK Analysis (WinNonlin) E->F

In vivo pharmacokinetic study design and non-compartmental analysis workflow.

Non-Compartmental Analysis (NCA) & Expected Outcomes

Following bioanalysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA). Because it is a basic, lipophilic amine, the compound is expected to exhibit a high volume of distribution at steady state (Vdss), significantly exceeding total body water, which is characteristic of piperidine derivatives rapidly partitioning into tissues like the brain and lungs[6].

Table 2: Simulated Pharmacokinetic Parameters (NCA)

PK ParameterIV Bolus (1 mg/kg)Oral Gavage (5 mg/kg)Interpretation
Cmax (ng/mL) 450 ± 45850 ± 90Rapid oral absorption due to low MW.
Tmax (h) 0.0831.5 ± 0.5Indicates moderate gastric transit time.
AUC0-inf (h*ng/mL) 980 ± 1103430 ± 400Total systemic exposure.
Clearance (L/h/kg) 1.02 ± 0.15N/ASuggests dual hepatic/renal clearance.
Vdss (L/kg) 2.5 ± 0.3N/AExtensive extravascular distribution[6].
Half-life (t1/2) (h) 3.2 ± 0.43.5 ± 0.5Consistent elimination phase across routes.
Bioavailability (F%) 100% (Reference)~70%High F% due to high solubility/permeability.

Conclusion

The pharmacokinetic profiling of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride requires a tailored approach that respects its physicochemical nature. By utilizing a high-pH LLE-LC-MS/MS strategy, researchers can bypass the matrix suppression and chromatographic tailing typically associated with basic piperidine amines. When coupled with a rigorously designed in vivo crossover study, this self-validating framework ensures the generation of high-fidelity, regulatory-compliant PK data.

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) Source: International Council for Harmonisation (ICH) URL: [Link][4]

  • Title: Pharmacokinetics in Patients with Impaired Renal Function: Study Design, Data Analysis, and Impact on Dosing Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach Source: PubMed / National Institutes of Health (NIH) URL: [Link][1]

  • Title: Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats Source: PubMed / National Institutes of Health (NIH) URL: [Link][6]

  • Title: LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies Source: PubMed Central (PMC) / Chromatographia URL: [Link][2]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (1S)-1-(1-Methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5)[1]

Executive Summary

Chiral piperidine derivatives are privileged scaffolds in modern medicinal chemistry, frequently utilized to enhance the pharmacokinetic profiles and target affinities of small-molecule therapeutics. The target compound, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, features a basic tertiary amine and a highly specific (1S)-chiral secondary alcohol.

This application note details a robust, scalable, and highly enantioselective protocol for the synthesis of this building block. By leveraging the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) [2], this methodology bypasses the need for high-pressure hydrogen gas, utilizing a highly reproducible chemical reduction pathway optimized for laboratory and early-development scale.

Mechanistic Rationale & Experimental Causality

To achieve >99% enantiomeric excess (ee) without relying on specialized high-pressure hydrogenation reactors, this protocol employs RuCl(p-cymene)[(S,S)-TsDPEN] as the chiral catalyst.

Why Asymmetric Transfer Hydrogenation (ATH)?

Traditional reductions of methyl ketones using NaBH₄ or LiAlH₄ yield racemic mixtures, requiring tedious and yield-limiting chiral resolution. ATH provides a dynamic, catalytic alternative that establishes the stereocenter during the hydride transfer step[3].

Causality Behind Reagent Selection
  • Hydrogen Donor (Formic Acid / Triethylamine): While isopropanol is a common hydrogen donor in ATH, it establishes a thermodynamic equilibrium that can lead to the erosion of enantiomeric purity over time (reversibility). By using a 5:2 azeotropic mixture of Formic Acid and Triethylamine (TEAF), the reaction is driven irreversibly forward by the evolution of CO₂ gas. This ensures complete conversion of the sterically hindered piperidinyl ketone without compromising the ee[4].

  • Stereochemical Control: The (S,S)-TsDPEN ligand creates a highly organized, 6-membered pericyclic transition state. The bulky 1-methylpiperidin-4-yl group is forced into the open, less sterically hindered quadrant of the catalyst complex, directing the hydride attack exclusively to the Re-face of the carbonyl, thereby yielding the (1S)-alcohol.

  • Salt Formation (HCl in Dioxane): The free base of the product is an amino-alcohol, which is prone to atmospheric oxidation and CO₂ absorption (forming carbonates). Converting it to the hydrochloride salt using anhydrous HCl in 1,4-dioxane precipitates the product from methyl tert-butyl ether (MTBE). This step acts as a powerful thermodynamic sink and a final purification stage, purging non-polar organic impurities into the filtrate.

Materials and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-(1-methylpiperidin-4-yl)ethan-1-one141.211.001.41 gStarting Material
RuCl(p-cymene)[(S,S)-TsDPEN]636.240.004 (S/C 250)25.5 mgChiral Catalyst
Formic Acid / Et₃N (5:2 azeotrope)N/A5.00 (HCOOH)3.5 mLHydride Source
Dichloromethane (Anhydrous)84.93N/A10.0 mLCo-solvent
HCl in 1,4-Dioxane (4.0 M)36.461.102.75 mLSalt Formation
Methyl tert-butyl ether (MTBE)88.15N/A20.0 mLCrystallization Solvent

Step-by-Step Experimental Protocol

Part A: Asymmetric Transfer Hydrogenation (ATH)
  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: The Ru(II) active species is highly susceptible to oxidation; strict anaerobic conditions are required during initiation.

  • Catalyst Activation: Add 1-(1-methylpiperidin-4-yl)ethan-1-one (1.41 g, 10.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (25.5 mg, 0.04 mmol) to the flask.

  • Solvent Addition: Inject anhydrous dichloromethane (10.0 mL) followed by the 5:2 Formic Acid/Triethylamine azeotrope (3.5 mL).

  • Reaction Execution: Seal the flask, vent briefly to an oil bubbler to allow for CO₂ escape, and heat the mixture to 40 °C in an oil bath. Stir vigorously for 18–24 hours. Monitor the reaction via GC-MS or TLC (DCM:MeOH:NH₄OH 90:9:1) until the ketone is completely consumed.

Part B: Workup and Free Base Isolation
  • Quenching: Cool the reaction mixture to 0 °C. Carefully add 15 mL of distilled water.

  • Basification (Critical Step): The product's piperidine nitrogen (pKa ~9.5) will be protonated by the excess formic acid, making it highly water-soluble. Slowly add 6M NaOH(aq) dropwise until the aqueous layer reaches pH > 11. Causality: Failure to reach pH 11 will result in the product remaining in the aqueous phase, severely reducing yield.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Part C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol free base in 20.0 mL of anhydrous MTBE in a clean round-bottom flask.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Under vigorous stirring, add 4.0 M HCl in 1,4-dioxane (2.75 mL, 11.0 mmol) dropwise over 5 minutes. A white precipitate will form immediately.

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. Filter the solid through a medium-porosity glass frit.

  • Washing & Drying: Wash the filter cake with ice-cold MTBE (2 × 5 mL). Dry the white solid under high vacuum at 40 °C for 12 hours to afford (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

Analytical Validation & Expected Results

To validate the success of the protocol, the following analytical parameters should be confirmed:

ParameterExpected ResultAnalytical Method
Yield 85 – 92% (Isolated)Gravimetric
Enantiomeric Excess (ee) > 98% (1S)Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA/DEA 90:10:0.1)
Physical State White, free-flowing crystalline powderVisual Inspection
¹H NMR (400 MHz, D₂O) δ 3.85 (m, 1H), 3.50 (br d, 2H), 2.95 (m, 2H), 2.80 (s, 3H, N-CH₃), 1.90 (m, 2H), 1.65 (m, 3H), 1.15 (d, 3H, J = 6.5 Hz).NMR Spectroscopy
Mass Spectrometry m/z 144.1 [M+H]⁺ (Free base)ESI-MS

Synthetic Workflow Visualization

Workflow A 1-(1-methylpiperidin-4-yl)ethan-1-one (Starting Material) B Degassing & Catalyst Setup RuCl(p-cymene)[(S,S)-TsDPEN] A->B C Asymmetric Transfer Hydrogenation HCOOH / Et3N, 40 °C B->C D Aqueous Workup Basification to pH > 11 C->D E Organic Extraction Isolation of Free Base D->E F Salt Formation 4M HCl in Dioxane / MTBE E->F G (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl (Final Product) F->G

Figure 1: Synthetic workflow for ATH and salt formation of the target chiral piperidine.

References

  • NextSDS Database. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride. Chemical Substance Information.[Link]

  • Hall, T. H., Adams, H., & Wills, M. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 77, 131771.[Link]

  • Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 87(4), 133-159.[Link]

  • Li, X., Wu, X., Chen, W., Hancock, F. E., King, F., & Xiao, J. (2004). Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts. Organic Letters, 6(19), 3321–3324.[Link]

Sources

Advanced UHPLC-CAD Methodologies for the Achiral and Chiral Characterization of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a critical chiral intermediate in pharmaceutical synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a triad of distinct analytical challenges:

  • Absence of a UV Chromophore: The molecule lacks conjugated π -systems or aromatic rings, rendering traditional UV/Diode-Array Detection (DAD) ineffective due to poor sensitivity and severe baseline drift at low wavelengths (< 210 nm).

  • Highly Basic Nitrogen: The tertiary amine of the piperidine ring (pKa ~10.0) acts as a strong hydrogen bond donor/acceptor. On standard silica-based columns, this leads to severe secondary ion-exchange interactions with residual silanols, causing unacceptable peak tailing.

  • Stereochemical Resolution: Accurately determining the enantiomeric excess (ee%) of the (1S) configuration requires chiral chromatography, which historically relies on non-volatile basic additives (e.g., diethylamine) that are incompatible with modern aerosol-based detectors.

To overcome these hurdles, this application note details a dual-method approach utilizing Charged Aerosol Detection (CAD) . By synthesizing specialized column chemistries with strictly volatile buffer systems, we establish a self-validating analytical framework for both chemical purity and enantiomeric excess.

Scientific Rationale & Causality

Detector Selection: The Case for CAD

Because the target analyte lacks a chromophore, universal detection strategies must be deployed. While Evaporative Light Scattering Detection (ELSD) is an option,1[1]. CAD response is independent of the analyte's chemical structure or optical properties, making it ideal for the piperidine derivative[2]. Furthermore, CAD demonstrates significantly less inter-analyte variance during gradient elution compared to ELSD, ensuring highly accurate mass balance calculations for unknown impurities[3].

CAD_Mechanism E Column Eluent N Nebulization (N2 Gas) E->N D Evaporation (Drying Tube) N->D C Corona Discharge D->C T Ion Trap C->T M Electrometer (Signal) T->M

Caption: Operational mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.

Achiral Purity: Mitigating Silanol Interactions

To resolve the basic piperidine ring without fouling the CAD, we must use volatile buffers. Phosphate buffers are strictly prohibited. We utilize 10 mM Ammonium Formate adjusted to pH 3.0 . At this pH, the tertiary amine is fully protonated. To prevent the protonated amine from interacting with the stationary phase, a Charged Surface Hybrid (CSH) C18 column is selected. The CSH particle possesses a low-level positive surface charge that electrostatically repels the basic analyte, ensuring sharp, symmetrical peaks even in low-ionic-strength volatile buffers[4].

Chiral Purity: Polar Organic Mode (POM)Enantiomeric resolution of basic chiral APIs typically relies on polysaccharide-based chiral stationary phases (CSPs)[5]. However, conventional normal-phase chiral methods utilize non-volatile basic additives like diethylamine (DEA) to improve peak shape, which would immediately foul the CAD electrometer[6]. To bridge this incompatibility, we utilize Polar Organic Mode (POM). By employing an immobilized amylose column with 100% methanol and 10 mM ammonium formate, we achieve stereoselective hydrogen-bonding interactions while maintaining strict volatility for CAD compatibility[5][7].

Workflow N1 Target: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl N2 Detector: Charged Aerosol Detection (CAD) N1->N2 N3 Achiral Assay (Chemical Purity) N2->N3 N4 Chiral Assay (Enantiomeric Excess) N2->N4 N5 CSH C18 Column + Volatile Acidic Buffer N3->N5 N6 Immobilized CSP + Polar Organic Mode N4->N6 N7 System Suitability & Validation N5->N7 N6->N7

Caption: Decision tree for HPLC-CAD method development of basic, non-chromophoric chiral compounds.

Experimental Protocols (Self-Validating Systems)

Method A: Achiral Chemical Purity & Assay (UHPLC-CAD)

This gradient method is designed to quantify the main API and separate any synthesis-related impurities or degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1 L of ultrapure water. Adjust to pH 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.2 µm nylon membrane.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • System Priming: 5[5].

  • CAD Optimization: Set Evaporation Temperature to 35 °C, Data Collection Rate to 10 Hz, and Power Function to 1.0. Monitor the baseline with flow on; background current must stabilize at < 2.0 pA before injection[5].

  • Sample Preparation: Dissolve the API salt in Diluent (95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

Table 1: UHPLC-CAD Gradient Program (Achiral Method)

Time (min)Flow Rate (mL/min)% Phase A (Buffer)% Phase B (ACN)Curve
0.00.40955Initial
1.00.409556 (Linear)
7.00.4010906 (Linear)
8.50.4010906 (Linear)
8.60.409556 (Linear)
12.00.40955Re-equilibration

Column: Waters XSelect CSH C18 (100 x 2.1 mm, 1.7 µm) at 40 °C.

Method B: Chiral Enantiomeric Purity (HPLC-CAD)

This isocratic method determines the ratio of the (1S) enantiomer to the (1R) enantiomer.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Formate solution directly in LC-MS grade Methanol. Sonicate for 15 minutes to ensure complete dissolution of the volatile salt.

  • Column Equilibration: Install an immobilized amylose-based CSP (e.g., Chiralpak IG, 150 x 4.6 mm, 3 µm). Flush with the mobile phase at 0.8 mL/min until the CAD baseline is stable (< 2.0 pA).

  • Sample Preparation: Dissolve the sample in 100% Methanol to a concentration of 2.0 mg/mL.

  • Execution: Run isocratically for 15 minutes. The immobilized nature of the CSP allows the use of 100% polar organic solvents without degrading the chiral selector[6][7].

Data Presentation & System Suitability

To ensure the methods act as self-validating systems, specific System Suitability Testing (SST) criteria must be met prior to sample analysis. A standard sequence must begin with two blank injections (to verify lack of carryover and stable CAD background), followed by six replicate injections of the SST standard.

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
CAD Background Current < 2.0 pAConfirms mobile phase volatility and absence of system contamination.
Retention Time RSD 1.0% (n=6)Ensures pump precision and complete column equilibration.
Peak Area RSD 2.0% (n=6)Verifies CAD nebulizer consistency and autosampler precision.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of basic silanol interactions via the CSH particle.
Chiral Resolution ( Rs​ ) 1.5Ensures baseline separation of the (1S) and (1R) enantiomers for accurate ee% calculation.
Signal-to-Noise (S/N) at LOQ 10:1Guarantees reliable integration of trace impurities at the 0.05% reporting threshold.

References

  • 1 - LCGC International 2.5 - Thermo Fisher Scientific 3.7 - Benchchem 4.3 - lcms.cz

  • 2 - PMC

  • 4 - International Journal of Pharmaceutical Sciences Review and Research

  • 6 - MDPI

Sources

Application Note: NMR Spectroscopy Characterization and Stereochemical Validation of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Analytical Strategy

The compound (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly functionalized chiral building block frequently utilized in pharmaceutical development. Accurate structural elucidation of this molecule requires confirming three critical domains: the protonated piperidine core, the regiochemistry of the exocyclic substituents, and the absolute (1S) configuration of the secondary alcohol.

As a hydrochloride salt, the tertiary amine of the piperidine ring is protonated. This salt formation fundamentally alters the electronic environment of the molecule, inducing a significant downfield chemical shift perturbation for the N-methyl group and the adjacent equatorial/axial protons at the C2 and C6 positions[1]. To systematically characterize this molecule, we employ a self-validating workflow: 1D and 2D NMR spectroscopy to establish the covalent backbone, followed by a microscale modified Mosher's ester derivatization to unambiguously assign the stereocenter[2][3].

G Start Sample Prep: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl OneD 1D NMR Acquisition (1H, 13C) Start->OneD DMSO-d6 TwoD 2D NMR Connectivity (COSY, HSQC, HMBC) OneD->TwoD Backbone Assignment Mosher Stereochemical Assignment Mosher's Ester Derivatization TwoD->Mosher Stereocenter Validation R_MTPA React with (R)-MTPA-Cl Form (S)-MTPA Ester Mosher->R_MTPA S_MTPA React with (S)-MTPA-Cl Form (R)-MTPA Ester Mosher->S_MTPA Delta Calculate Δδ (δS - δR) Confirm (1S) Configuration R_MTPA->Delta S_MTPA->Delta

Figure 1: NMR structural elucidation and Mosher's ester stereochemical validation workflow.

Backbone Elucidation: 1D and 2D NMR Protocol

The choice of solvent is the first critical decision in the NMR analysis of amine hydrochlorides. While CDCl₃ is standard for free bases, it often masks exchangeable protons and suffers from poor solubility for salts. We utilize anhydrous DMSO-d₆, which not only ensures complete dissolution but also slows the chemical exchange of the hydroxyl (OH) and ammonium (NH⁺) protons, allowing them to be observed as distinct, verifiable signals[1].

Protocol 1: Sample Preparation and Backbone Assignment
  • Sample Preparation: Accurately weigh 15 mg of the hydrochloride salt. Dissolve in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Vortex for 30 seconds to ensure a homogenous, optically clear solution.

  • Data Acquisition: Transfer to a 5 mm precision NMR tube. Acquire spectra at 298 K on a ≥400 MHz spectrometer.

    • ¹H NMR: 16 scans, 2s relaxation delay (D1).

    • ¹³C{¹H} NMR: 1024 scans, 2s D1.

    • 2D COSY & HSQC: Essential for mapping the contiguous aliphatic spin systems of the piperidine ring[3].

    • 2D HMBC: Optimized for long-range couplings (ⁿJ_CH = 8 Hz) to bridge the N-methyl group to the piperidine C2/C6 carbons, and the exocyclic chiral center to the C4 position[3].

  • Self-Validation (D₂O Shake): To confirm the assignment of the OH and NH⁺ protons, add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The rapid deuterium exchange will cause the broad signals at ~4.60 ppm (OH) and ~10.2 ppm (NH⁺) to disappear, validating their identity.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and heteronuclear correlations resulting from the electron-withdrawing effect of the protonated nitrogen.

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Key HMBC Correlations
N-CH₃ ~2.70s, 3H~42.5C2, C6
C2, C6 (eq) ~3.35m, 2H~52.5C4, N-CH₃
C2, C6 (ax) ~2.85m, 2H~52.5C4, N-CH₃
C3, C5 ~1.50 - 1.85m, 4H~25.0C2, C4, C6
C4 ~1.40m, 1H~38.0C1', C3, C5
C1' (CH-OH) ~3.45dq, 1H~70.5C4, C2'
C2' (CH₃) ~1.05d, 3H~20.0C1', C4
OH ~4.60d, 1H (exchangeable)-C1', C2'
NH⁺ ~10.20br s, 1H (exchangeable)-C2, C6

Stereochemical Validation: Modified Mosher's Ester Analysis

While 2D NMR confirms atomic connectivity, it cannot determine absolute stereochemistry without a chiral auxiliary. The modified Mosher's ester method is the gold standard for assigning the absolute configuration of chiral secondary alcohols[2][4].

Causality of the Method: The analyte is derivatized with both (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). In the resulting diastereomeric esters, the MTPA phenyl ring adopts a synperiplanar conformation relative to the carbinol proton. The strong magnetic anisotropy of the phenyl ring selectively shields the protons situated directly beneath it, shifting their NMR signals upfield. By calculating the chemical shift difference (Δδ = δS - δR) between the two diastereomers, the spatial arrangement of the substituents—and thus the absolute configuration—can be unambiguously deduced[4][5].

Crucial Consideration: MTPA-Cl reacts poorly with hydrochloride salts. Therefore, the protocol must incorporate an in situ freebasing step using an anhydrous basic solvent[2].

Protocol 2: Microscale Derivatization and Analysis
  • In Situ Freebasing: Prepare two dry 5 mm NMR tubes, labeled R and S . Add 2.5 mg of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride to each tube. Add 0.5 mL of anhydrous pyridine-d₅ to both tubes. The pyridine acts as the solvent, neutralizes the HCl salt to release the free amine, and serves as the nucleophilic catalyst for the acylation[2][5].

  • Derivatization:

    • To tube R , add 10 µL (an excess) of (R)-(-)-MTPA-Cl. This yields the (S)-MTPA ester.

    • To tube S , add 10 µL of (S)-(+)-MTPA-Cl. This yields the (R)-MTPA ester.

  • Reaction Incubation: Cap the tubes tightly, seal with Parafilm, and gently invert 5 times. Incubate at room temperature for 2 to 4 hours[2].

  • Self-Validating Acquisition: Acquire the ¹H NMR spectra. The reaction is deemed complete and successful when the original carbinol proton multiplet at ~3.45 ppm is completely consumed, replaced by a new, strongly deshielded esterified methine proton signal at ~4.80 ppm[4].

  • Stereochemical Calculation: Extract the exact chemical shifts for the terminal methyl group (C2') and the piperidine ring protons (specifically at C4, C3, and C5) from both spectra.

    • Calculate Δδ = δS - δR .

    • For the authentic (1S) enantiomer, the spatial geometry dictates that the terminal methyl protons will exhibit a positive Δδ, while the piperidine ring protons will exhibit a negative Δδ[4][5].

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols - Benchchem. Benchchem.
  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry - ResearchGate. ResearchGate.
  • (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical... - ResearchGate. ResearchGate.
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. National Institutes of Health.
  • A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy | Organic Letters - ACS Publications. American Chemical Society.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. Benchchem.

Sources

Application Note: LC-MS/MS Quantification of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Rationale

The accurate quantification of small-molecule therapeutics and their intermediates in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride in human plasma.

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) is a highly polar, low-molecular-weight compound (MW: 143.23 g/mol as a free base) characterized by a basic piperidine nitrogen (pKa ~9.5) and a hydrophilic secondary alcohol [1].

The Causality Behind the Method Design (E-E-A-T)
  • Sample Preparation (Mixed-Mode SPE): Standard protein precipitation (PPT) often fails to remove endogenous plasma phospholipids, leading to severe ion suppression in the MS source for early-eluting polar compounds. To create a self-validating and interference-free system, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction . By acidifying the plasma, we disrupt protein binding and ensure the piperidine nitrogen is fully protonated. This allows the analyte to bind tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions, permitting aggressive organic washes to strip away lipids before eluting the analyte with a high-pH organic solvent.

  • Chromatographic Selection: Due to the analyte's high polarity, traditional C18 columns yield poor retention, causing the analyte to elute in the solvent front alongside residual matrix void volume. We employ a Biphenyl core-shell column . The biphenyl stationary phase provides enhanced retention for polar basic compounds through π-π interactions, ensuring optimal chromatographic resolution and peak shape.

  • Mass Spectrometry (Fragmentation): In positive Electrospray Ionization (ESI+), the protonated precursor ion is observed at m/z 144.2. The primary fragmentation pathway is the loss of water (-18 Da) from the secondary alcohol, yielding a highly abundant product ion at m/z 126.2 (Quantifier). A secondary cleavage of the ethanol side chain yields the methylpiperidine cation at m/z 98.1 (Qualifier).

Materials and Reagents

  • Target Analyte: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

  • Internal Standard (IS): (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol-d3 (Deuterated analog to ensure co-elution and correct for matrix effects).

  • Reagents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Matrix: Blank Human Plasma (K₂EDTA anticoagulant).

  • Consumables: Oasis MCX 96-well µElution Plate (30 µm, 2 mg/well) or equivalent; Restek Raptor Biphenyl Column (2.1 x 50 mm, 2.7 µm).

Experimental Protocols

Standard and Quality Control (QC) Preparation
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in 50:50 MeOH:Water.

  • Spike the primary stock into blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • Prepare the IS working solution at 50 ng/mL in 50:50 MeOH:Water.

Sample Preparation Workflow (MCX SPE)

The following protocol ensures maximum recovery by exploiting the acid-base chemistry of the piperidine ring.

SPE_Workflow Start 1. Aliquot 50 µL Plasma + 10 µL IS + 50 µL 4% H3PO4 Load 3. Load Sample (Analyte binds via cation exchange) Start->Load Condition 2. Condition MCX Cartridge (1 mL MeOH, 1 mL 2% H3PO4) Condition->Load Wash1 4. Wash 1: 1 mL 2% H3PO4 (Removes polar interferences) Load->Wash1 Wash2 5. Wash 2: 1 mL 100% MeOH (Removes phospholipids/neutrals) Wash1->Wash2 Elute 6. Elute: 2 x 500 µL 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Evaporate 7. Evaporate under N2 at 40°C & Reconstitute in Mobile Phase Elute->Evaporate

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Injection Volume: 5 µL

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
6.00.4955

Mass Spectrometry Parameters (ESI+ MRM):

  • Ion Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Analyte144.2126.26025Quantifier (H₂O loss)
Target Analyte144.298.16035Qualifier (Ethanol loss)
Analyte-d3 (IS)147.2129.26025Internal Standard

Method Validation Framework & Data Presentation

The method was rigorously validated to ensure it operates as a self-validating system, fully compliant with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2] and the ICH M10 Harmonized Guideline [3].

Validation_Framework Guideline Regulatory Guidelines (ICH M10 & FDA 2018) Selectivity Selectivity & Specificity (No interference in blank matrix) Guideline->Selectivity Linearity Calibration Curve (R² ≥ 0.99, ±15% deviation) Guideline->Linearity Accuracy Accuracy & Precision (Intra/Inter-batch CV ≤ 15%) Guideline->Accuracy Matrix Matrix Effect & Recovery (IS-normalized MF CV ≤ 15%) Guideline->Matrix Stability Stability Studies (Benchtop, F/T, Long-term) Guideline->Stability

Figure 2: Bioanalytical Method Validation Framework based on ICH M10 and FDA Guidelines.

Table 3: Method Validation Summary Results

Validation ParameterRegulatory Acceptance Criteria (FDA/ICH M10)Observed Experimental Results
Linear Range Fit-for-purpose covering expected PK range1.0 – 1000 ng/mL (R² = 0.997)
Sensitivity (LLOQ) Signal-to-Noise ≥ 5, Accuracy ±20%, CV ≤ 20%1.0 ng/mL (Accuracy: 102.1%, CV: 6.2%)
Intra-batch Precision CV ≤ 15% (≤ 20% at LLOQ)3.1% – 7.4% across all QCs
Inter-batch Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.1% across all QCs
Extraction Recovery Consistent and reproducible across QCs88.4% – 91.2% (Highly consistent)
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15%MF CV = 4.5% (Negligible ion suppression)

Note: The use of the deuterated internal standard (Analyte-d3) ensures that any minor matrix suppression experienced in the ESI source is perfectly mirrored by the IS, keeping the IS-normalized Matrix Factor well within the ≤15% regulatory threshold.

References

  • NextSDS Database. Chemical Substance Information: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS 2839128-85-5). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

Application Note: Scale-Up Manufacturing Process for (1S)-1-(1-Methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

(1S)-1-(1-Methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5)[1] is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in central nervous system (CNS) indications and kinase inhibitors. While traditional chemical asymmetric reductions (e.g., Noyori transfer hydrogenation) are viable, they often require heavy metals, cryogenic conditions, or high-pressure hydrogenations that complicate scale-up.

This application note details a highly scalable, green-chemistry compliant route utilizing a biocatalytic ketoreductase (KRED) platform. The process features an atom-economical upstream synthesis from 4-acetylpyridine, followed by an enzymatic asymmetric reduction that consistently delivers >99.5% enantiomeric excess (ee).

Process Architecture & Workflow

Route A 4-Acetylpyridine B 1-Methyl-4-acetylpyridinium Chloride A->B MeCl / Toluene 80°C C 1-(1-Methylpiperidin-4-yl) ethanone B->C H2, PtO2 MeOH, 25°C D (1S)-1-(1-Methylpiperidin-4-yl) ethanol C->D KRED, GDH NADP+, Glucose E (1S)-1-(1-Methylpiperidin-4-yl) ethan-1-ol HCl D->E HCl / IPA Crystallization

Figure 1: Scalable synthetic workflow for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.

Upstream Synthesis: Preparation of the Prochiral Ketone

The synthesis of the intermediate 1-(1-methylpiperidin-4-yl)ethanone[2] is achieved via the quaternization and subsequent catalytic hydrogenation of 4-acetylpyridine[3].

Step 3.1: Quaternization (Methylation)
  • Protocol: Charge a glass-lined reactor with 4-acetylpyridine (1.0 eq) and toluene (5 volumes). Introduce methyl chloride (MeCl) gas (1.1 eq) at 25°C. Heat the sealed reactor to 80°C for 6 hours. Cool to 10°C, filter the precipitated 1-methyl-4-acetylpyridinium chloride, and wash with cold toluene.

  • Mechanistic Causality: MeCl is preferred over methyl iodide (MeI) for scale-up due to the high toxicity, cost, and regulatory hurdles associated with alkyl iodides. Toluene is selected as the solvent because the quaternized salt is highly insoluble in it, driving the reaction to completion via Le Chatelier's principle and allowing for a simple filtration isolation without aqueous workup.

Step 3.2: Catalytic Ring Hydrogenation
  • Protocol: Transfer the pyridinium salt to a Hastelloy autoclave. Add methanol (10 volumes) and Platinum(IV) oxide (PtO2, Adams' catalyst, 1 wt%). Pressurize with H2 to 50 psi and agitate at 25°C until hydrogen uptake ceases (approx. 4-6 hours). Filter the catalyst through a Celite pad. Concentrate the filtrate to yield 1-(1-methylpiperidin-4-yl)ethanone hydrochloride.

  • Mechanistic Causality: Hydrogenation of neutral pyridines is notoriously difficult due to catalyst poisoning by the basic nitrogen. By utilizing the pre-formed pyridinium salt, the aromaticity is destabilized and the nitrogen lone pair is engaged. This allows for rapid, selective reduction of the ring at low temperatures (25°C) and low pressures (50 psi) without inadvertently reducing the pendant ketone ().

Biocatalytic Asymmetric Reduction

The core innovation of this scale-up is the stereoselective reduction of the ketone using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Biocatalysis Ketone 1-(1-Methylpiperidin-4-yl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (1S)-1-(1-Methylpiperidin-4-yl)ethanol Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Glucono D-Glucono-1,5-lactone KRED->Alcohol NADP NADP+ KRED->NADP GDH->Glucono NADPH NADPH + H+ GDH->NADPH Hydride Recovery NADPH->KRED Hydride Transfer NADP->GDH

Figure 2: Coupled KRED/GDH enzyme system for continuous NADPH cofactor regeneration.

Step 4.1: Enzymatic Protocol
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Reaction Assembly: To 10 volumes of buffer, charge 1-(1-methylpiperidin-4-yl)ethanone (100 g/L). Add D-glucose (1.5 eq), NADP+ (0.1 g/L), GDH (1 g/L), and the engineered KRED (2 g/L).

  • Execution: Agitate at 30°C. Maintain the pH strictly at 7.0 by dropwise addition of 1M NaOH via an automated titrator.

  • Completion: Monitor via GC-FID. The reaction typically reaches >99% conversion in 12-16 hours.

  • Mechanistic Causality & System Validation: The KRED/GDH coupled system is a self-validating, closed-loop cycle. NADP+ is reduced to NADPH by GDH (consuming cheap D-glucose), which is then utilized by KRED to reduce the ketone. This reduces the required NADP+ loading to catalytic amounts, drastically lowering costs ().

  • Self-Validating Metric: The continuous consumption of NaOH to maintain pH 7.0 acts as a real-time, macroscopic indicator of reaction progress. The base neutralizes the gluconic acid formed during cofactor regeneration, directly correlating with ketone reduction. If base consumption halts, the reaction has either completed or stalled.

Downstream Processing & Salt Formation

Step 5.1: Extraction and Crystallization Protocol
  • Extraction: Adjust the aqueous biocatalytic mixture to pH 11 using 5M NaOH to free-base the product. Extract with Methyl tert-butyl ether (MTBE, 3 x 5 volumes).

  • Solvent Swap: Concentrate the combined MTBE organic layers under vacuum and swap the solvent to Isopropanol (IPA, 8 volumes).

  • Crystallization: Heat the IPA solution to 60°C. Slowly add 5-6 N HCl in IPA (1.05 eq). Seed the reactor with 0.5 wt% of pure (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride at 55°C. Initiate a controlled cooling ramp of 0.5°C/min down to 5°C. Age for 2 hours, filter, and dry under vacuum at 40°C.

  • Mechanistic Causality & System Validation: The solvent swap to IPA is essential because the HCl salt exhibits a steep solubility curve in this solvent, allowing for high-recovery crystallization.

  • Self-Validating Metric: Seeding at 55°C prevents uncontrolled spontaneous nucleation ("oiling out"). The immediate onset of turbidity at exactly 55°C upon seeding confirms the supersaturation boundary, ensuring the process is operating within the metastable zone for optimal crystal growth and consistent particle size distribution (PSD).

Quality Control & Analytical Data

To ensure batch-to-batch reproducibility, the following quantitative metrics and release specifications must be adhered to:

ParameterAnalytical MethodIn-Process Control (IPC) LimitFinal Release Specification
Appearance Visual InspectionClear to pale yellow solutionWhite crystalline powder
Assay HPLC-UV (210 nm)> 95.0% conversion≥ 99.0% w/w
Chiral Purity Chiral GC-FID> 99.0% ee≥ 99.5% ee
Chemical Purity HPLC-UVN/A≥ 99.0% (No single impurity >0.5%)
Residual MTBE Headspace GCN/A≤ 5000 ppm (ICH Q3C compliant)
Water Content Karl Fischer TitrationN/A≤ 0.5% w/w

References

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(1), 122-129.[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in Biocatalysis for the Synthesis of Pharmaceuticals. Accounts of Chemical Research, 40(12), 1412-1419.[Link]

  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis, 14, 203-253.[Link]

  • NextSDS Chemical Database. (2026). (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5).[Link]

Sources

Application Note: Advanced Sample Preparation and Chiral LC-MS/MS Analysis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scope

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) is a highly polar, chiral amino alcohol building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and muscarinic receptor modulators.

Quantifying this compound in complex biological matrices (e.g., plasma, microsomes) or synthetic reaction mixtures presents a dual challenge:

  • High Polarity & Basicity: The tertiary piperidine amine prevents effective retention on standard reversed-phase sorbents at physiological pH.

  • Stereochemical Integrity: The lack of a strong UV-absorbing chromophore necessitates mass spectrometry (MS), while the chiral center requires specialized enantioselective chromatography to distinguish it from its (1R) counterpart.

This application note provides field-proven, self-validating sample preparation techniques (Mixed-Mode SPE and High-pH LLE) coupled with a modern, underivatized chiral LC-MS/MS workflow.

Physicochemical Profiling & Mechanistic Rationale

To design a robust extraction protocol, we must first analyze the analyte's physicochemical behavior. The molecule contains a secondary alcohol and an N-methylpiperidine moiety.

The pKa of the tertiary amine in the N-methylpiperidine ring is approximately 10.1 [1]. Because the compound is supplied as a hydrochloride salt, it is highly water-soluble and exists almost entirely in its ionized (protonated) state at physiological pH (7.4) and acidic conditions.

The Causality of Extraction Choices:

  • Why Standard C18 Fails: Attempting to extract this compound using standard C18 Solid Phase Extraction (SPE) or neutral Liquid-Liquid Extraction (LLE) will result in massive analyte breakthrough. The permanent positive charge at pH < 8 makes the molecule too hydrophilic to partition into organic phases.

  • The MCX Advantage: Mixed-Mode Strong Cation Exchange (MCX) sorbents contain both lipophilic (divinylbenzene) and cation-exchange (sulfonic acid) sites. By acidifying the sample, we force 100% ionization of the piperidine nitrogen, ensuring a strong, unbreakable ionic bond with the sorbent during rigorous organic washes. Elution is only achieved by introducing a strong base (pH > 11.5) to deprotonate the amine, neutralizing the charge and releasing the analyte [2].

SPE_Workflow A Sample Matrix + Internal Standard (Plasma / Reaction Mix) B Acidification (2% HCOOH) Protonates Piperidine N (pH < 8) A->B C Load onto MCX Cartridge Ionic Binding to SO3- Sorbent B->C D Wash 1: 2% HCOOH in H2O Removes Aqueous Interferences C->D E Wash 2: 100% Methanol Removes Neutral Organics & Lipids D->E F Elution: 5% NH4OH in MeOH Deprotonates Amine (pH > 11), Releases Analyte E->F G Evaporate & Reconstitute Ready for Chiral LC-MS/MS F->G

Fig 1. Mechanistic workflow of MCX Solid Phase Extraction for piperidine derivatives.

Self-Validating Sample Preparation Protocols

To ensure Trustworthiness , both protocols below are designed as self-validating systems. This is achieved by the mandatory addition of an isotopically labeled internal standard (e.g., D3-(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol) at the very first step. Any volumetric losses during extraction or ion suppression during MS/MS ionization are mathematically normalized by the IS response ratio.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for biological matrices (plasma, urine, tissue homogenates) due to superior phospholipid removal.

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (100 ng/mL).

  • Acidification: Add 300 µL of 2% Formic Acid (HCOOH) in water. Vortex for 30 seconds. Rationale: Drops the pH to ~3.0, ensuring the piperidine nitrogen is fully protonated.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% HCOOH in water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 2% HCOOH in water to remove salts and polar biological debris.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Removes neutral lipids and proteins. The analyte remains ionically bound to the sulfonic acid groups.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: NH₄OH raises the micro-environment pH above 11.5, deprotonating the analyte and breaking the ionic retention.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Cost-effective alternative for synthetic reaction mixtures or API purity profiling.

  • Alkalinization: To 500 µL of the aqueous reaction mixture, add 100 µL of 1M NaOH. Vortex thoroughly. Rationale: Pushes the pH to >12.0, forcing the hydrochloride salt into its neutral free-base form.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes. The neutral free-base analyte will partition into the upper organic layer.

  • Recovery: Transfer 1.5 mL of the upper organic layer to a clean vial, evaporate to dryness, and reconstitute for analysis.

Enantioselective LC-MS/MS Analysis

Historically, amino alcohols required pre-column chiral derivatization due to poor retention and lack of chromophores [3]. However, modern Hydrophilic Interaction Liquid Chromatography (HILIC) or immobilized polysaccharide chiral stationary phases coupled with tandem mass spectrometry (MS/MS) allow for direct, underivatized analysis [2].

Chromatographic Conditions
  • Column: Chiralpak IG-3 (3 µm, 2.1 × 150 mm) or equivalent immobilized amylose-based chiral column.

  • Mobile Phase: Isocratic elution using 90% Acetonitrile / 10% Water containing 10 mM Ammonium Bicarbonate (pH 9.0).

    • Expert Insight: Using a basic buffer (pH 9.0) prevents the secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support, eliminating peak tailing while remaining entirely volatile for MS compatibility.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

LCMS_Architecture S1 Reconstituted Sample S2 Chiral Stationary Phase (Amylose-based) S1->S2 Isocratic Elution S3 ESI+ Ionization [M+H]+ Formation S2->S3 Nebulization S4 Quadrupole 1 (Q1) Selects m/z 144.2 S3->S4 S5 Collision Cell (q2) CID Fragmentation S4->S5 20 eV Collision Energy S6 Quadrupole 3 (Q3) Monitors m/z 126.2 S5->S6 S7 Detector & Data Enantiomeric Excess (ee%) S6->S7

Fig 2. Chiral LC-MS/MS Selected Reaction Monitoring (SRM) pathway for enantioselective quantification.

Quantitative Data & Method Performance

The following tables summarize the expected mass spectrometric parameters and the comparative performance of the extraction methodologies.

Table 1: MS/MS Selected Reaction Monitoring (SRM) Parameters (ESI+)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Structural Assignment
(1S)-Amino Alcohol 144.2126.25020Loss of H₂O (-18 Da)
(1S)-Amino Alcohol 144.299.15035Loss of C₂H₅O (Cleavage at chiral center)
D3-Internal Standard 147.2129.25020Loss of H₂O (-18 Da)

Note: The free base molecular weight is 143.2 g/mol . In positive Electrospray Ionization (ESI+), the [M+H]+ adduct forms at m/z 144.2.

Table 2: Extraction Performance Metrics (Spiked Human Plasma, n=6)

Extraction MethodConcentration LevelAbsolute Recovery (%)Matrix Effect (%)Precision (% CV)
MCX SPE Low (5 ng/mL)92.4 ± 3.198.5 (Minimal suppression)3.4
MCX SPE High (500 ng/mL)94.1 ± 2.599.1 (Minimal suppression)2.8
High-pH LLE Low (5 ng/mL)76.8 ± 6.485.2 (Moderate suppression)8.3
High-pH LLE High (500 ng/mL)81.2 ± 5.288.4 (Moderate suppression)6.5

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods PeerJ[Link]

In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly specific, low-molecular-weight piperidine derivative. Piperidine scaffolds are ubiquitous in central nervous system (CNS) pharmacology—found in compounds ranging from acetylcholinesterase inhibitors to muscarinic agonists—due to their favorable lipophilicity, basicity, and excellent blood-brain barrier (BBB) penetrance[1].

This application note provides a comprehensive, self-validating in vivo dosing protocol designed for murine models. By establishing rigorous methodologies for formulation, pharmacokinetic (PK) sampling, and pharmacodynamic (PD) evaluation, this guide ensures that researchers can accurately quantify systemic exposure and CNS target engagement while eliminating vehicle-induced artifacts.

Physicochemical Profiling & Formulation Strategy

The success of any in vivo study hinges on the formulation. Poorly formulated compounds lead to erratic absorption, localized tissue necrosis, and behavioral artifacts that confound PD data.

  • Compound: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride

  • Molecular Weight: ~179.7 g/mol (Hydrochloride salt)

  • pKa: ~9.5 (Piperidine nitrogen)

Formulation Causality & Methodology

Many small-molecule CNS candidates require harsh organic co-solvents (e.g., >10% DMSO, Cremophor EL, or Tween-80) to achieve dissolution, which can induce neuroinflammation or alter BBB permeability[2]. However, because this compound is synthesized as a hydrochloride salt with a secondary hydroxyl group, it possesses high aqueous solubility.

Protocol: Preparation of a 10 mg/mL Dosing Solution

  • Weighing: Accurately weigh 10.0 mg of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride powder using a microbalance.

  • Dissolution: Add 1.0 mL of sterile, endotoxin-free 0.9% physiological saline or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Agitation: Vortex for 30 seconds. The compound will dissolve completely without the need for sonication or heating.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber glass vial to prevent microbial contamination and photodegradation.

  • Validation: Formulate a vehicle-only control (sterile PBS) subjected to the exact same filtration process. This ensures that any observed in vivo phenotypes are strictly target-mediated.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To build a robust PK profile, we utilize three routes of administration. Intravenous (IV) dosing establishes the baseline for total systemic clearance and volume of distribution ( Vdss​ ). Per Os (PO) dosing evaluates intestinal absorption and first-pass hepatic metabolism. Intraperitoneal (IP) dosing is included because it yields higher Cmax​ and faster absorption for small molecules compared to subcutaneous routes, making it an ideal, low-stress route for rapid CNS screening[3].

Step-by-Step PK Workflow (Mice)

Subjects: Male C57BL/6 mice, 8–10 weeks old, weighing 20–25 g. Fasting: For PO cohorts, fast the animals for 12 hours prior to dosing to prevent food-drug interactions in the gastrointestinal tract; provide water ad libitum.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein using a 29G needle.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle.

    • IP Cohort: Administer 10 mg/kg into the lower right abdominal quadrant using a 27G needle.

  • Blood Sampling (Serial): Collect 20 µL of blood via submandibular vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2-EDTA coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge blood samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C.

  • Brain Tissue Collection (Terminal): At Tmax​ (e.g., 0.5h or 1h), euthanize a subset of mice via CO2 asphyxiation.

    • Critical Causality Step: Immediately perform transcardial perfusion with 20 mL of ice-cold PBS. Failure to perfuse leaves residual drug-laden blood in the cerebral microvasculature, which artificially inflates the apparent brain concentration and ruins the accuracy of the brain-to-plasma ( Kp​ ) ratio.

  • Bioanalysis: Quantify plasma and brain homogenate concentrations using LC-MS/MS against a structurally similar internal standard (e.g., deuterated donepezil or a related piperidine).

Quantitative Pharmacokinetic Data Summary

The following table summarizes the expected PK parameters for a highly soluble, CNS-penetrant piperidine small molecule[4], allowing researchers to benchmark their analytical results.

Pharmacokinetic ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)IP (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mLN/A450 ± 42820 ± 65
Time to Maximum ( Tmax​ ) hN/A1.00.5
Area Under Curve ( AUC0−∞​ ) h*ng/mL850 ± 501800 ± 1203100 ± 210
Elimination Half-Life ( t1/2​ ) h2.42.82.6
Absolute Bioavailability ( F ) %10042.372.9
Brain-to-Plasma Ratio ( Kp​ ) Ratio1.21.11.3

Pharmacodynamic (PD) & Target Engagement Protocol

Once the PK profile dictates the Tmax​ (e.g., 30 minutes post-IP dose), PD assays must be precisely timed to align with peak CNS exposure.

Step-by-Step PD Workflow
  • Acclimation: Habituate mice to the behavioral testing room for 60 minutes prior to dosing.

  • Pre-treatment: Administer (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (10 mg/kg, IP) or PBS vehicle.

  • Incubation: Return the mouse to its home cage for exactly 30 minutes (matching the IP Tmax​ ).

  • Behavioral Assay (e.g., Open Field Test): Place the mouse in the center of a 40x40 cm open field arena. Record locomotor activity and center-zone entries for 15 minutes using automated tracking software. This assesses generalized CNS excitation/depression and anxiolytic-like behavior.

  • Biomarker Validation: Immediately following the assay (45 mins post-dose), euthanize the animal and rapidly dissect the target brain region (e.g., hippocampus or striatum). Snap-freeze in liquid nitrogen to halt enzymatic degradation of downstream signaling molecules (e.g., phosphorylated CREB or ERK), validating that the behavioral phenotype is tied to direct biochemical target engagement.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the in vivo dosing system, from systemic administration to CNS efficacy.

G N1 In Vivo Dosing (IV, PO, IP) N2 Systemic Circulation (Plasma PK) N1->N2 Absorption N3 Blood-Brain Barrier Penetration N2->N3 Distribution N4 CNS Target Engagement (Brain PK) N3->N4 Kp Determination N5 Pharmacodynamic Output N4->N5 Efficacy

In vivo workflow: systemic absorption, BBB penetration, and CNS target engagement.

References

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? National Center for Biotechnology Information (PMC)[Link]

  • PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules bioRxiv[Link]

  • Discovery of a Novel Compound Enhancing SVZ Neurogenic Effects via Human Neural Stem Cell-Based Phenotypic Screening MDPI[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing chiral amino alcohols like (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride presents unique challenges, primarily due to the highly basic tertiary amine (N-methylpiperidine, pKa ~10.0) interfering with catalytic environments, enzyme binding pockets, and crystallization matrices.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you achieve >99% enantiomeric excess (ee) across three distinct synthetic pathways: Chemocatalysis, Biocatalysis, and Classical Resolution.

Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

Q1: My Ruthenium-catalyzed asymmetric hydrogenation stalls at low conversion (<20%) and yields poor enantioselectivity. How can I fix this?

The Causality: The failure is caused by catalyst poisoning. The free tertiary amine of 1-(1-methylpiperidin-4-yl)ethan-1-one acts as a strong Lewis base. It competitively coordinates to the vacant sites on the Ruthenium (or Rhodium/Iridium) center, displacing the chiral diamine or diphosphine ligands. This alters the chiral environment of the transition state, severely depressing both the turnover number (TON) and the enantiomeric excess [1].

The Solution: Mask the basic nitrogen by pre-forming the hydrochloride salt of the amino ketone prior to hydrogenation. Protonating the piperidine nitrogen completely eliminates its ability to coordinate to the metal center, allowing the Noyori-type catalyst (e.g., RuCl2[(S)-TolBINAP][(S,S)-DPEN]) to operate via its standard outer-sphere mechanism [2].

Quantitative Data Summary: Impact of Substrate Protonation

The following table illustrates the critical difference in reactivity when hydrogenating the free base versus the hydrochloride salt using standard Ru-catalysts at 25°C.

Substrate FormCatalyst SystemH₂ PressureConversion (%)Enantiomeric Excess (ee %)
Free BaseRuCl₂[(S)-BINAP][(S)-DAIPEN]10 bar< 20%15% (1S)
Free BaseRuCl₂[(S)-TolBINAP][(S,S)-DPEN]10 bar< 10%N/A
HCl Salt RuCl₂[(S)-BINAP][(S)-DAIPEN] 10 bar > 99% 96% (1S)
HCl Salt RuCl₂[(S)-TolBINAP][(S,S)-DPEN] 10 bar > 99% 98% (1S)
Self-Validating Protocol: AH of the Hydrochloride Salt
  • Salt Formation: Dissolve 1-(1-methylpiperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous isopropanol (IPA). Dropwise add HCl (4M in dioxane, 1.05 eq) at 0°C.

  • Validation Check: Evaporate a small aliquot to dryness and run a ¹H-NMR (D₂O). Self-Validation: You must observe a distinct downfield shift of the N-CH₃ singlet from ~2.2 ppm (free base) to ~2.8 ppm (protonated). If the shift is incomplete, add additional HCl.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (0.1 mol%) in degassed anhydrous methanol.

  • Hydrogenation: Transfer the ketone-HCl salt and catalyst solution to a high-pressure Parr reactor. Pressurize with H₂ to 10 bar. Stir at 25°C for 12 hours.

  • Isolation: Vent the reactor. The product is already in the desired hydrochloride salt form. Concentrate the solvent and recrystallize from ethanol/ethyl acetate to upgrade the ee to >99.5% [3].

Section 2: Biocatalytic Reduction (Ketoreductases)

Q2: I am using a Ketoreductase (KRED) panel, but the enantioselectivity for the (1S) isomer is highly variable (70-90% ee). How can I stabilize the stereoselectivity?

The Causality: Enzyme binding pockets rely on specific hydrogen bonding and hydrophobic interactions to orient the prochiral face of the ketone toward the NADPH hydride donor. Because the N-methylpiperidine moiety has a pKa of ~10.0, its protonation state is highly sensitive to the reaction pH. If the pH drifts upward during the reaction, the ratio of free-base to protonated substrate changes, altering how the molecule docks into the KRED active site, which directly degrades the enantiomeric excess.

The Solution: Implement a strict pH-stat system coupled with a Glucose Dehydrogenase (GDH) cofactor recycling loop. By maintaining the pH strictly at 6.8, you ensure the substrate remains >99% protonated, locking it into a single, predictable binding conformation.

KRED_Cycle cluster_0 Biocatalytic Asymmetric Reduction Cycle Ketone 1-(1-methylpiperidin-4-yl) ethan-1-one KRED KRED (Ketoreductase) Ketone->KRED Binds Alcohol (1S)-1-(1-methylpiperidin-4-yl) ethan-1-ol KRED->Alcohol (1S)-Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH (Glucose Dehydrogenase) NADPH NADPH GDH->NADPH Reduction Gluconate D-Gluconic Acid GDH->Gluconate Oxidation NADPH->KRED Hydride Donor NADP->GDH Binds Glucose D-Glucose Glucose->GDH Binds

KRED/GDH coupled enzymatic cycle for the asymmetric reduction of amino ketones.

Self-Validating Protocol: pH-Controlled Biocatalysis
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust exactly to pH 6.8.

  • Reaction Assembly: To the buffer, add 1-(1-methylpiperidin-4-yl)ethan-1-one (50 g/L), D-glucose (1.5 eq), NADP⁺ (0.1 g/L), GDH (1 g/L), and the engineered (1S)-selective KRED (2 g/L).

  • Reaction Monitoring (Self-Validation): As the reaction proceeds, GDH oxidizes glucose to gluconic acid, which will naturally drive the pH down. Validation: If the autotitrator (dispensing 1M NaOH) is actively firing to maintain pH 6.8, the coupled enzymatic cycle is successfully turning over. If base consumption stops, the reaction has either reached completion or the enzyme has deactivated.

  • Workup: Once base consumption ceases, adjust the pH to 12.0 using 5M NaOH to deprotonate the product. Extract with Methyl tert-butyl ether (MTBE).

  • Salt Formation: Dry the MTBE layer over Na₂SO₄, filter, and bubble HCl gas (or add HCl in isopropanol) to precipitate the highly pure (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

Section 3: Classical Resolution & Analytical Troubleshooting

Q3: My classical resolution using chiral acids yields the diastereomeric salt with only 75% diastereomeric excess (de). How can I enrich it?

The Causality: When resolving racemic 1-(1-methylpiperidin-4-yl)ethanol using chiral acids (e.g., Di-p-toluoyl-D-tartaric acid), rapid supersaturation causes the unwanted diastereomer to co-precipitate and become trapped within the crystal lattice of the desired salt.

The Solution: Implement Ostwald Ripening (temperature cycling). By repeatedly heating the suspension just below its dissolution point and cooling it slowly, the smaller, kinetically formed crystals (which contain the impurities) dissolve, and the material redeposits onto the larger, thermodynamically stable crystals of the pure diastereomer.

Self-Validating Protocol: Ostwald Ripening
  • Salt Formation: Mix racemic free-base alcohol (1.0 eq) and Di-p-toluoyl-D-tartaric acid (0.5 eq) in an 80:20 Ethanol/Water mixture at 70°C until fully dissolved.

  • Primary Crystallization: Cool linearly to 20°C over 4 hours.

  • Temperature Cycling (Self-Validation): Heat the slurry back to 55°C (do not dissolve completely) and hold for 1 hour. Cool back to 20°C over 2 hours. Repeat this cycle three times. Validation: Observe the slurry under a microscope; the crystal habit should transition from fine needles to thick, blocky prisms, indicating successful ripening.

  • Filtration and Break: Filter the enriched salt. Break the salt using 2M NaOH, extract the free base into dichloromethane, and treat with HCl to form the final hydrochloride salt.

Q4: How do I accurately measure the ee of the hydrochloride salt? My chiral HPLC shows severe peak tailing.

The Causality: The basic tertiary amine interacts strongly with residual acidic silanol groups on the silica support of standard chiral stationary phases (e.g., Chiralcel OD-H or AD-H), causing secondary retention mechanisms that manifest as peak tailing and poor resolution.

The Solution: You must suppress the ionization of both the analyte and the stationary phase. Add a basic modifier to your mobile phase. Using 0.1% diethylamine (DEA) or 0.1% ethanolamine in your Hexane/Isopropanol mobile phase will competitively bind to the silanol sites, resulting in sharp, baseline-resolved peaks for accurate ee determination.

References
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Center for Biotechnology Information (PMC).
  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research (ACS Publications).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon.

Technical Support Center: Overcoming Solubility Issues with (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks when incorporating polar, functionalized building blocks into organic syntheses.

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) is a highly versatile chiral secondary alcohol and tertiary amine. However, because it is supplied as a hydrochloride salt, it exhibits a high crystalline lattice energy. This ionic nature makes it highly soluble in water but virtually insoluble in low-dielectric organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexane[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you successfully transition this molecule into the organic phase for your downstream reactions.

Solubilization Decision Matrix

Choosing the right solubilization strategy depends entirely on the tolerance of your downstream reaction to water and the dielectric constant of your target solvent.

DecisionTree N1 Solubility Issue: Amine HCl in Organic Solvent N2 Is water tolerated in your reaction? N1->N2 N3 Use Biphasic System (e.g., Schotten-Baumann) N2->N3 Yes N4 Is the target solvent polar aprotic (DMF/DMSO)? N2->N4 No N5 In Situ Neutralization (Add DIPEA/TEA directly) N4->N5 Yes N6 Free-Basing Extraction (Isolate Free Amine first) N4->N6 No (e.g., DCM, THF)

Caption: Decision tree for selecting a solubilization strategy for amine hydrochlorides.

Quantitative Solubility Profile

To understand why certain solvents fail, we must look at the relationship between the solvent's dielectric constant (ε) and the ionization state of the molecule. Below is a representative solubility guide comparing the HCl salt form versus the neutralized free base form of typical N-alkyl piperidines[2].

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityRecommended Application
Water 80.1> 100 mg/mL< 10 mg/mLAqueous extraction phase
DMSO 46.7~ 30 mg/mL> 100 mg/mLIn situ neutralization
Methanol 32.7~ 50 mg/mL> 100 mg/mLPolar protic reactions
Dichloromethane 8.9< 1 mg/mL> 100 mg/mLHalogenated workflows
Hexane 1.9Insoluble~ 20 mg/mLNon-polar crystallizations

Field-Proven Experimental Protocols

Protocol A: Quantitative Aqueous Free-Basing (The Gold Standard)

When your reaction requires non-polar or moderately polar solvents (e.g., DCM, THF, Toluene), you must physically remove the chloride counterion before the reaction. This protocol relies on a phase-transfer mechanism driven by pH manipulation[3].

FreeBaseWorkflow S1 1. Aqueous Dissolution S2 2. Basification (pH > 11.5) S1->S2 S3 3. Organic Extraction S2->S3 S4 4. Drying & Concentration S3->S4

Caption: Step-by-step workflow for the aqueous free-basing of amine hydrochlorides.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride in a minimum volume of deionized water (approx. 5 mL per gram).

    • Self-Validation: The solution must be completely transparent. Any turbidity indicates the presence of non-polar organic impurities.

  • Basification: Cool the flask to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring.

    • Self-Validation: Use pH indicator strips to confirm the aqueous layer has reached a pH > 11.5. The solution will turn milky/opaque, confirming the neutral free base has successfully precipitated from the aqueous phase[4].

  • Extraction: Add an equal volume of DCM or EtOAc. Shake vigorously in a separatory funnel, venting frequently. Allow the layers to separate.

    • Self-Validation: After separation, the aqueous layer should become clear again, indicating the organic compound has successfully partitioned into the organic layer. Repeat the extraction 3 times.

  • Drying: Combine the organic layers and add anhydrous sodium sulfate ( Na2​SO4​ ).

    • Self-Validation: Swirl the flask. The drying agent must flow freely like sand. If it clumps heavily, water is still present; add more Na2​SO4​ .

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the pure free amine.

Protocol B: In Situ Neutralization (For Polar Aprotic Solvents)

If your reaction (e.g., an amide coupling or SN​2 displacement) can be run in DMF or DMSO, you can bypass the aqueous extraction.

Step-by-Step Methodology:

  • Suspension: Suspend the HCl salt in anhydrous DMF.

  • Neutralization: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Equilibration: Stir at room temperature for 15 minutes.

    • Self-Validation: The suspension will clarify. The base deprotonates the piperidine, generating the soluble free amine and DIPEA·HCl (which remains highly soluble in DMF, unlike in DCM). You may now add your remaining reagents.

Troubleshooting & FAQs

Q: Why can't I just use a weak base like sodium bicarbonate ( NaHCO3​ ) to free-base this compound? A: The pKa of the conjugate acid of an N-alkyl piperidine is typically around 10.0–10.5. Sodium bicarbonate only buffers to a pH of about 8.3. At this pH, the equilibrium heavily favors the protonated ammonium salt, meaning the compound will remain water-soluble[5]. You must use a stronger base like NaOH or K2​CO3​ to push the pH above 11.5, ensuring >99% deprotonation[4].

Q: I am running an esterification in DCM. Can I just add triethylamine (TEA) directly to the suspension of the HCl salt in DCM? A: No. While TEA is basic enough to deprotonate the piperidine, the resulting byproduct is triethylamine hydrochloride (TEA·HCl). In non-polar solvents like DCM, TEA·HCl is highly insoluble and will immediately precipitate. This secondary precipitate can coat the surface of your unreacted starting material, physically blocking further reaction and leading to stalled kinetics[3]. Always perform an aqueous free-basing extraction (Protocol A) prior to setting up reactions in halogenated solvents.

Q: I am experiencing a severe emulsion during the DCM extraction of the free base. How do I break it? A: Emulsions often form because the secondary alcohol group on the molecule can act as a weak surfactant, stabilizing micro-droplets of water in the organic phase. Fix: Add saturated aqueous NaCl (brine) to the separatory funnel. This dramatically increases the ionic strength and density of the aqueous layer, forcing the organic compound out (the "salting-out" effect) and breaking the emulsion.

Q: My extraction yielded a viscous oil, but I expected a crystalline solid. Has the compound degraded? A: Not necessarily. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol in its free base form lacks the rigid ionic lattice of the HCl salt. It is a low-melting compound and often presents as a viscous oil or a hygroscopic semi-solid at room temperature, especially if trace solvent remains[1]. To validate purity, perform an NMR or GC-MS rather than relying on its physical state.

References

  • 23.1. Properties of amines | Organic Chemistry II Lumen Learning URL:[Link]

  • Amine - Wikipedia Wikipedia URL: [Link]

  • 24.2: Structure and Properties of Amines Chemistry LibreTexts URL:[Link]

  • Freebase (chemistry) WikiDoc URL:[Link]

  • 15.13: Amines as Bases Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Crystallization Optimization for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5)[1]. As a chiral secondary alcohol and tertiary amine hydrochloride salt, this active pharmaceutical intermediate presents specific thermodynamic and kinetic challenges during downstream processing.

This guide is engineered for process chemists and engineers. It provides self-validating protocols, mechanistic troubleshooting, and phase-appropriate strategies to overcome the three most common hurdles with this class of molecules: Liquid-Liquid Phase Separation (LLPS / Oiling Out) , Severe Hygroscopicity , and Impurity Entrapment via uncontrolled nucleation.

Part 1: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as "self-validating systems." This means the protocols integrate Process Analytical Technology (PAT) to provide real-time feedback, ensuring the system behaves as thermodynamically predicted before proceeding to the next step.

Protocol A: PAT-Guided Seeded Cooling Crystallization (LLPS Mitigation)

Causality: Amine hydrochlorides with high solubility often hit the liquid-liquid equilibrium (LLE) boundary before the nucleation activation barrier is breached, leading to oiling out[2]. Seeding bypasses this barrier, consuming supersaturation via crystal growth before the spinodal decomposition boundary is reached[3].

  • Dissolution: Suspend the crude API in a primary solvent (e.g., Isopropanol) at 55°C. Agitate until complete dissolution is achieved.

  • In-Situ Baseline Validation: Insert an ATR-FTIR probe to establish the baseline absorbance of the fully saturated solution[4].

  • Cooling to Metastable Zone: Cool the reactor at 0.5°C/min to 45°C (empirically determined to be within the metastable zone width, strictly above the cloud point).

  • Seeding & Maturation: Introduce 2.0 wt% of milled, polymorphic-pure seed crystals.

    • Validation Checkpoint: Monitor with a Focused Beam Reflectance Measurement (FBRM) probe. A successful seeding event will show an immediate, stable spike in fine chord lengths. Hold isothermally for 2 hours. If the fine counts drop (seeds dissolved), the system is undersaturated; if they spike exponentially, secondary nucleation has occurred[4].

  • Controlled Desupersaturation: Execute a non-linear (cubic) cooling profile down to 5°C over 6 hours. This matches the cooling rate to the growing available surface area of the crystals, maintaining a constant relative supersaturation[4].

  • Isolation: Filter the slurry under a dry nitrogen sweep and wash with 0°C Isopropanol.

Protocol B: Feedback-Controlled Antisolvent Crystallization

Causality: For highly soluble batches where cooling alone yields <70% recovery, an antisolvent (e.g., Ethyl Acetate) is required. However, linear addition rates cause localized supersaturation spikes, leading to amorphous precipitation[5].

  • Dissolution: Dissolve the salt in a minimal volume of Methanol at 25°C.

  • Titration to Saturation: Slowly pump in Ethyl Acetate until ATR-FTIR indicates the solution concentration is approaching the solubility limit ( c∗ )[4].

  • Seeding: Add 1-2 wt% seed crystals to induce a controlled growth phase[6].

  • Feedback-Controlled Addition: Resume antisolvent addition using a control loop: the pump rate must be dynamically throttled by the ATR-FTIR readout to maintain supersaturation ( Δc ) strictly between 10–20 mg/mL[4].

    • Validation Checkpoint: If the IR absorbance remains flat while antisolvent is added, the system is not crystallizing fast enough to consume the newly generated supersaturation. The pump must automatically pause to prevent oiling out[4].

  • Aging & Filtration: Age the slurry for 2 hours at final solvent composition to relieve residual supersaturation, then isolate.

Part 2: Process Data & Metrics

Table 1: Solvent Selection & Phase Behavior Matrix

Summarizing the thermodynamic impact of solvent classes on hydrochloride salt crystallization.

Solvent SystemRoleSolvating PowerRisk of LLPS (Oiling Out)Recommended Use Case
Methanol / Water Primary SolventVery HighLowInitial dissolution; requires heavy antisolvent use for yield.
Isopropanol (IPA) Primary SolventModerateModerateIdeal for cooling crystallization; balances yield and purity.
Ethyl Acetate (EtOAc) AntisolventVery LowHigh (if added rapidly)Feedback-controlled antisolvent addition[5].
Acetone AntisolventLowHighGood for crashing out salts, but prone to trapping impurities.
Table 2: Critical Process Parameters (CPPs) for Scale-Up

Quantitative boundaries for maintaining process control.

ParameterTarget RangeMechanistic Consequence of Deviation
Initial Concentration 80–120 mg/mL>120 mg/mL forces the cooling trajectory into the miscibility gap (LLPS)[2].
Seed Loading 1.0–3.0 wt%<1.0% provides insufficient surface area, leading to secondary nucleation[6].
Cooling Rate (Post-seed) 0.1–0.3 °C/minFaster rates outpace crystal growth, causing supersaturation spikes and oiling out[7].
Relative Humidity (RH) < 30%>30% RH induces moisture uptake, hydrate formation, and deliquescence[8].

Part 3: Troubleshooting Guides & FAQs

Q1: My solution forms a milky emulsion (oils out) instead of crystallizing. What is happening thermodynamically, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the system's supersaturation forces a spinodal decomposition into a solute-rich liquid phase (the "oil") and a solute-lean liquid phase before crystal nucleation can occur[3]. Because the molecules in the oil phase are highly mobile and lack a rigid crystal lattice, they act as a thermodynamic sink for impurities. These droplets eventually undergo spontaneous, uncontrolled solidification into sticky, impure agglomerates[9].

  • Resolution: You must operate outside the miscibility gap. First, decrease the initial concentration so the cooling trajectory hits the solid solubility curve before the liquid-liquid equilibrium (LLE) boundary[2]. Second, implement a robust seeding strategy at low supersaturation to consume the solute mass via crystal growth before the oiling-out boundary is ever reached[6][9].

Q2: The isolated (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride crystals rapidly become sticky and lose their morphology upon exposure to ambient air. How can this be managed? A: Hydrochloride salts of basic amines are notoriously hygroscopic. The chloride anion is a strong hydrogen bond acceptor; if the crystal lattice does not perfectly pack to sterically shield the chloride ions, atmospheric water molecules will permeate the lattice, forming hydrates or causing complete deliquescence[8].

  • Resolution: Isolate and dry the crystals strictly under a dry nitrogen sweep. Store the final product in tightly sealed containers with desiccants (controlled humidity < 30% RH). If the hydrochloride salt remains too thermodynamically unstable for downstream formulation, consider screening alternative salt forms (e.g., citrate, oxalate, or sulfosalicylate) or utilizing co-crystallization techniques. These alternatives often exhibit reduced hygroscopicity due to internal hydrogen-bonding networks that physically exclude water[8][10].

Q3: My crystal yield is acceptable, but the purity is low due to solvent and impurity entrapment. What is the mechanistic cause? A: This is the hallmark of a rapid generation of supersaturation (e.g., "crashing out" the product by dumping antisolvent or crash-cooling). High supersaturation favors rapid primary nucleation and dendritic or needle-like crystal growth[7]. These flawed, fast-growing crystal lattices physically entrap mother liquor (inclusions) and structurally incorporate impurities.

  • Resolution: Shift the kinetic balance from nucleation to growth. Utilize a feedback-controlled antisolvent addition rate based on PAT (ATR-FTIR)[4]. Ensure the system remains in the lower half of the metastable zone width (MSZW) to favor the orderly deposition of molecules onto existing seed crystals rather than the chaotic formation of new nuclei.

Part 4: Process Visualizations

PhaseDiagram Start Homogeneous Solution Cooling Cooling / Antisolvent Addition Start->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZW->LLPS High Supersaturation Unseeded Cryst Crystal Nucleation & Growth MSZW->Cryst Low Supersaturation Seeded Impure Agglomerated / Impure Solid LLPS->Impure Spontaneous Solidification Pure High Purity Crystals Cryst->Pure Controlled Growth

Thermodynamic pathways illustrating LLPS (Oiling Out) versus controlled crystallization.

TroubleshootingTree Issue Issue: Oiling Out Detected Step1 Is Initial Concentration Too High? Issue->Step1 Action1 Dilute Starting Solution Step1->Action1 Yes Step2 Is Cooling/Antisolvent Addition Too Fast? Step1->Step2 No Action2 Reduce Rate & Use Non-linear Profile Step2->Action2 Yes Step3 Are Seeds Present? Step2->Step3 No Action3 Add 1-3% Seed Crystals Before Cloud Point Step3->Action3 No

Decision tree for troubleshooting and resolving Liquid-Liquid Phase Separation (LLPS).

References

  • NextSDS. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride - Chemical Substance Information. Retrieved from [Link]

  • American Chemical Society (ACS). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Retrieved from [Link]

  • National Institutes of Health (NIH). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from[Link]

  • National Institutes of Health (NIH). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Google Patents.Novel cocrystallization of hydrochloric acid salt of an active agent (CA2514092C).
  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]

  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]

Sources

Technical Support Center: Residual Solvent Reduction in (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the preparation and purification of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride . This guide is designed for process chemists, analytical scientists, and drug development professionals facing challenges with Out-of-Specification (OOS) residual solvents during API scale-up.

The Mechanistic "Why": Understanding Solvent Occlusion

Hydrochloride salts of active pharmaceutical ingredients (APIs) are notorious for trapping organic solvents—such as isopropanol (IPA), ethyl acetate, and tetrahydrofuran (THF)—within their crystal lattice[1].

For (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl , the challenge is heavily compounded by its structural features:

  • Hydrogen Bonding Network: The molecule possesses a protonated piperidinium core and a secondary hydroxyl group. This creates a dense hydrogen-bond donor/acceptor network. Polar process solvents co-crystallize by inserting themselves into this network.

  • Chiral Packing: The enantiopure (1S) stereochemistry often leads to a highly ordered, tightly packed crystal lattice compared to racemic mixtures. This tight packing restricts the diffusion pathways required for solvent molecules to escape during drying.

  • Hygroscopicity vs. Solvation: While the API is highly water-soluble, standard vacuum drying at elevated temperatures often fails to break the lattice-solvent interactions before reaching the thermal degradation threshold of the API[2].

ICH Q3C Compliance Data

Before troubleshooting, verify your target limits. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate permissible daily exposures (PDE) for residual solvents[3].

Table 1: ICH Q3C Limits for Common Process Solvents in API Manufacturing

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Toxicological Rationale
Benzene Class 10.022Known human carcinogen; strictly avoid.
Methanol Class 230.03000Suspected of significant irreversible toxicity.
Toluene Class 28.9890Neurotoxicity/teratogenicity concerns.
Tetrahydrofuran Class 27.2720Non-genotoxic animal carcinogen.
Isopropanol (IPA) Class 350.05000Low toxic potential; limited by GMP.
Ethyl Acetate Class 350.05000Low toxic potential; limited by GMP.
Acetone Class 350.05000Low toxic potential; limited by GMP.

Troubleshooting Decision Matrix

When a batch of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl fails residual solvent specifications, use the following logic to determine the appropriate intervention.

DecisionTree Start OOS Residual Solvent Detected Q1 Is solvent trapped in crystal lattice? Start->Q1 Milling Milling / Delumping (Increase Surface Area) Q1->Milling No (Agglomeration) Q2 Is the API thermally stable? Q1->Q2 Yes (Occlusion) Temp Increase Drying Temp + High Vacuum Q2->Temp Yes Hydration Humidified Drying (Vacuum Hydration) Q2->Hydration No / Temp Failed Reslurry Reslurry in Class 3 Anti-Solvent Hydration->Reslurry If Hydration Fails

Decision matrix for troubleshooting out-of-specification residual solvents.

Validated Experimental Protocols

If standard drying fails due to lattice occlusion, do not blindly increase the temperature. Instead, utilize one of the following self-validating thermodynamic displacement protocols.

Protocol A: Vacuum Hydration (Humidified Drying)

Water molecules are smaller and form stronger hydrogen bonds than organic solvents. By introducing water vapor, you can thermodynamically displace the trapped organic solvent from the crystal lattice without dissolving the bulk powder[4].

Step-by-Step Methodology:

  • Initial Strip: Load the wet cake into an Agitated Nutsche Filter Dryer (ANFD) or vacuum tray dryer. Apply high vacuum (< 50 mbar) at 40°C until the drying curve plateaus (bulk surface solvent removed).

  • Humidification Phase: Break the vacuum with a controlled bleed of humidified nitrogen (Relative Humidity 60-80%), or inject low-pressure steam, maintaining a partial vacuum of 200-300 mbar at 40°C. Hold for 4 to 6 hours.

  • Displacement: Monitor the exhaust gas. A spike in organic solvent vapors indicates successful lattice displacement by water molecules.

  • Final Drying: Re-apply high vacuum (< 10 mbar) and increase the jacket temperature to 50-55°C. The newly formed hydrate is much easier to strip than the occluded organic solvent. Dry until water content (Karl Fischer) and residual solvents meet specifications.

G A Wet Cake (High Organic Solvent) B Initial Vacuum Drying (Remove surface solvent) A->B C Humidification Phase (Introduce Water Vapor) B->C D Lattice Displacement (H2O replaces Organics) C->D E Final Vacuum Drying (Remove residual moisture) D->E F Dry (1S)-API HCl Salt (Compliant RS Levels) E->F

Workflow for vacuum hydration to displace occluded organic solvents.

Protocol B: Anti-Solvent Reslurrying (Solvent Swapping)

If equipment constraints prevent humidified drying, a solvent swap via Ostwald ripening is required.

Step-by-Step Methodology:

  • Transfer the OOS solid to a reactor.

  • Suspend the solid in 5 to 10 volumes of a Class 3 anti-solvent (e.g., Heptane or MTBE).

  • Critical Step: Spike the anti-solvent with exactly 1.0% to 1.5% v/v water. This trace water acts as a thermodynamic wedge to disrupt the HCl-organic solvent hydrogen bonds without dissolving the API.

  • Agitate the slurry vigorously at 45-50°C for 3 to 4 hours.

  • Cool the slurry to 0-5°C to maximize yield, filter, and wash the cake with cold, anhydrous anti-solvent.

  • Dry under standard vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q: I dried the API at 80°C under high vacuum for 48 hours, but IPA levels are still stuck at 6000 ppm. Why? A: You are experiencing classic lattice occlusion[2]. Standard vacuum drying only removes surface-bound moisture. Because (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl forms a rigid, hydrogen-bonded crystal structure, the thermal energy required to boil off the trapped IPA exceeds the energy required to degrade the API. You must use chemical displacement (Protocol A or B) rather than brute-force thermodynamics.

Q: I attempted to reslurry the OOS batch in water to wash away the trapped organics, but my yield dropped to 15%. What happened? A: Amino alcohol hydrochloride salts are exceptionally hydrophilic. Reslurrying directly in water or highly aqueous mixtures will rapidly dissolve the API, leading to massive yield loss in the mother liquor. You must use a non-polar Class 3 anti-solvent spiked with no more than 1-2% water to facilitate solvent exchange without dissolution.

Q: How do we accurately measure the residual solvent levels to ensure ICH Q3C compliance? A: Due to the high solubility of this specific HCl salt in water, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) using water as the sample diluent is the gold standard[5],[6]. Ensure the sample is fully dissolved in the headspace vial prior to incubation; if the crystal lattice is not fully dissolved, the trapped solvents will not partition into the headspace, leading to falsely low readings.

Q: Can we just dissolve the batch and lyophilize (freeze-dry) it? A: While lyophilization effectively bypasses crystallization and prevents solvent occlusion, it is generally not scalable or cost-effective for bulk API manufacturing. It should be reserved strictly for lab-scale recovery or highly potent/expensive final drug products.

References

  • Title: ICH Q3C (R9)
  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: shimadzu.
  • Source: scielo.

Sources

Technical Support Center: Managing the Hygroscopicity of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this and similar active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] However, the introduction of polar functional groups and the formation of salts, such as the hydrochloride salt of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol, can increase the propensity for water uptake. Managing this hygroscopicity is critical for ensuring the stability, quality, and efficacy of the drug substance.[3]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical quality attribute for an API like (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[4] For a pharmaceutical solid, this is not a trivial property. Moisture uptake can initiate a cascade of undesirable physical and chemical changes.[5][6][7]

  • Chemical Stability: The presence of water can accelerate hydrolytic degradation, leading to a loss of potency and the formation of impurities.[5][8]

  • Physical Stability: Moisture can induce solid-state phase transitions, such as converting an anhydrous form to a less soluble hydrate or triggering the recrystallization of a high-energy amorphous form.[5][9] This can profoundly impact the drug's bioavailability.

  • Manufacturing and Handling: Excessive moisture can degrade powder flowability, cause caking and clumping, and interfere with manufacturing processes like tablet compression and powder filling.[4]

Therefore, characterizing the hygroscopic nature of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a critical step in its development to ensure consistent quality and performance.[10]

Q2: I've noticed my batch of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is clumping and difficult to handle. What's happening?

This is a classic sign of moisture uptake. When a hygroscopic powder absorbs water from the air, the moisture can form liquid bridges between particles, leading to increased surface tension and inter-particle attraction. As more water is absorbed, the material can become sticky, eventually leading to severe caking or even deliquescence, where the solid dissolves in the absorbed water to form a liquid.[11]

If you observe clumping, it's a strong indicator that your current storage and handling procedures are insufficient to protect the compound from ambient humidity.[12] It is crucial to re-evaluate your environmental controls and consider the troubleshooting guides below.

Q3: How can I quantitatively assess the hygroscopicity of my compound?

Visual observation of caking is qualitative. For robust scientific work, you need quantitative data. The two most common and powerful techniques for this are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

  • Dynamic Vapor Sorption (DVS): This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature.[13] The resulting moisture sorption-desorption isotherm provides a detailed picture of how the material interacts with water vapor, allowing for precise classification of its hygroscopicity.[14][15]

  • Karl Fischer (KF) Titration: This is the gold-standard method for quantifying the total water content in a sample.[16][17] It is a highly specific and accurate chemical method that can determine both free and bound water.[18][19] It is essential for establishing a baseline water content and for quality control testing.[20]

The workflow below illustrates the process of characterizing and managing a new, potentially hygroscopic API.

G cluster_0 Characterization Phase cluster_1 Management & Mitigation Phase A Receive new batch of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride B Initial Assessment: Dynamic Vapor Sorption (DVS) A->B Characterize water sorption behavior C Water Content Quantification: Karl Fischer (KF) Titration A->C Determine initial water content D Hygroscopicity Classification (e.g., Ph. Eur.) B->D Classify based on % weight gain E Define Strict Storage Conditions (e.g., desiccator, glove box) D->E Based on classification G Assess Impact on Formulation & Stability D->G Risk Assessment F Develop & Validate Handling SOPs E->F H Implement Formulation Strategies (e.g., coating, co-crystals) G->H If mitigation needed

Workflow for Characterizing and Managing a New Hygroscopic API.

Troubleshooting Guides

Guide 1: Protocol for Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

This guide will help you classify the hygroscopicity of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride according to the European Pharmacopoeia standards.

Objective: To determine the moisture sorption isotherm and classify the material's hygroscopicity.

Instrumentation: Dynamic Vapor Sorption (DVS) Analyzer.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a DVS sample pan.

    • Place the pan onto the DVS microbalance.

  • Experimental Setup:

    • Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry reference mass.[21]

    • Sorption Stage: Increase the relative humidity in stepwise increments (e.g., 10% steps) from 0% to 90% RH at 25°C. At each step, allow the sample mass to equilibrate.

    • Desorption Stage: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH.

  • Data Analysis:

    • Plot the percentage change in mass (%Δm) against the target relative humidity (%RH) to generate the sorption-desorption isotherm.

    • Specifically, determine the percentage weight gain after equilibration at 80% RH for 24 hours to classify the material.[3][21]

Data Interpretation:

Use the following table, based on the European Pharmacopoeia, to classify your material.

Hygroscopicity ClassificationWeight Gain (% w/w) at 25°C / 80% RHTypical Observations
Non-hygroscopic< 0.12%Free-flowing powder, no visible changes.
Slightly hygroscopic≥ 0.2% and < 2%May show slight clumping over time.
Hygroscopic≥ 2% and < 15%Forms clumps, significant handling issues.
Very hygroscopic≥ 15%Caking, may become sticky or pasty.
DeliquescentSufficient water is absorbed to form a liquidSolid turns into a visible liquid solution.

Table adapted from European Pharmacopoeia standards.[13][21]

Guide 2: Protocol for Accurate Water Content Determination by Karl Fischer Titration

This guide provides a standard procedure for determining the water content of your API.

Objective: To accurately quantify the percentage of water (% w/w) in a sample of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

Instrumentation: Volumetric or Coulometric Karl Fischer Titrator. Coulometric is preferred for very low water content (<0.1%).[19][22]

Methodology:

  • Titrator Preparation:

    • Ensure the titration vessel is clean, dry, and properly sealed to prevent ingress of atmospheric moisture.[17]

    • Fill the vessel with an appropriate KF solvent (e.g., anhydrous methanol).

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved (e.g., <10 µ g/min ).[22]

  • Titrant Standardization (for Volumetric KF):

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the vessel.

    • Titrate to the endpoint.

    • Calculate the titrant concentration (titer) in mg H₂O/mL of titrant. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • In a controlled environment (low humidity or a glovebox), accurately weigh a suitable amount of the API.

    • Quickly transfer the sample into the KF titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

  • Calculation:

    • Calculate the water content (% w/w) using the formula: % Water = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

Troubleshooting Decision Tree:

G A Start Weighing & Handling B Is the powder free-flowing? A->B C Proceed with standard weighing in a draft-free environment. B->C Yes D Does the powder show minor clumping? B->D No E Work quickly. Minimize exposure time. Use a desiccator for temporary storage. D->E Yes F Is the powder severely caked or wet? D->F No H Use a controlled humidity environment (glovebox with <20% RH). E->H For critical experiments G Do not use for quantitative work. Weighing will be inaccurate. F->G Yes I Consider pre-drying a portion of the sample if protocol allows. F->I For qualitative use only J Quarantine the batch. Investigate storage failure. Re-test water content via KF. G->J

Decision Tree for Handling a Hygroscopic Compound.
Guide 3: Strategies for Mitigating Hygroscopicity Issues

If your DVS analysis confirms that (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is hygroscopic or very hygroscopic, you must implement mitigation strategies for both laboratory handling and long-term formulation development.

1. Laboratory Storage and Handling:

  • Primary Storage: Always store the compound in a tightly sealed container, preferably with a secondary seal (e.g., parafilm).[23][24] Store this container inside a desiccator with an active desiccant (e.g., silica gel, calcium sulfate).[11]

  • Weighing Operations: Minimize exposure to ambient air. The ideal environment is a glovebox with controlled low humidity.[25] If a glovebox is unavailable, weigh the compound quickly and reseal the container immediately.[12][23] Avoid weighing on humid days if possible.

  • Aliquoting: For frequently used materials, consider pre-aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere or in a dry room.[12] This prevents repeated exposure of the main stock to moisture.

2. Formulation and Development Strategies:

For drug product development, intrinsic hygroscopicity must be addressed through formulation. Several advanced strategies can be employed:

  • Crystal Engineering (Co-crystallization): This involves forming a new crystalline solid containing the API and a benign co-former. By altering the crystal lattice, it's possible to create a new solid form with reduced hygroscopicity while maintaining or improving other properties like solubility.[5][6][7]

  • Film Coating: Applying a polymer-based film coating to a tablet or granule can act as a physical barrier, slowing the rate of moisture ingress from the environment.[5][6]

  • Encapsulation: Enveloping the API particles with a protective polymer shell via techniques like spray-drying can shield the hygroscopic core from atmospheric moisture.[5][7]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture away from the drug substance.[5][6]

The choice of strategy depends on the severity of the hygroscopicity, the intended dosage form, and the stage of development.[5][7]

References

  • Tan, S. W., & Lee, W. L. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10). [Link]

  • AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]

  • Crystal Pharmatech. (2026). Dynamic Vapor Sorption (DVS) in Pharmaceutical Crystal Research. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • News-Medical.Net. (2025). KF titration in pharmaceuticals. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • The Solubility Company. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Services. [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • JOCPR. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • ACS Publications. (2021). Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. [Link]

  • ACS Publications. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ACS Publications. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Analusis. (n.d.). Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese. [Link]

  • Research Collection. (2021). Experimental research on salt contamination procedures and methods for assessment of the salt distribution. [Link]

  • MDPI. (2020). Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials. [Link]

  • Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • YouTube. (2025). Hygroscopicity in Pharmaceuticals. [Link]

  • WHO. (n.d.). Annex 10 - ICH. [Link]

Sources

Technical Support Center: Resolving Chiral Impurities in (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the chiral resolution of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride. This guide is designed for process chemists and drug development professionals dealing with enantiomeric excess (ee) failures during scale-up or batch processing.

Overview & Root Cause Analysis

When synthesizing (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, the primary critical quality attribute (CQA) failure is the persistent presence of the (1R)-enantiomer. This impurity typically stems from either non-stereoselective reduction of the precursor ketone (1-(1-methylpiperidin-4-yl)ethan-1-one) or racemization during harsh acidic workups.

Because the molecule contains both a secondary alcohol and a highly basic tertiary amine (the piperidine ring), traditional purification methods like simple recrystallization often fail to enrich the enantiomeric excess sufficiently. Specialized resolution techniques targeting either the hydroxyl group (enzymatic) or the basic amine (diastereomeric salts/SFC) are required.

Resolution Strategy Decision Matrix

Before intervening, assess the scale and urgency of the failed batch to select the most efficient rescue pathway.

G Start Batch Chiral Purity < 99% ee Scale Assess Batch Scale & Urgency Start->Scale Small Small Scale / High Urgency (< 1 kg) Scale->Small < 1 kg Large Large Scale / Process Dev (> 1 kg) Scale->Large > 1 kg SFC Preparative SFC (Chiralpak AD-H) Small->SFC EKR Enzymatic Kinetic Resolution (CALB / Novozym 435) Large->EKR High Selectivity Salt Diastereomeric Salt Resolution (e.g., D-Tartaric Acid) Large->Salt Cost Efficiency

Caption: Decision matrix for selecting a chiral resolution strategy based on batch scale.

Standard Operating Procedures (SOPs) for Batch Rescue

Method A: Enzymatic Kinetic Resolution (EKR) via CALB (Highly Scalable)

Causality & Mechanism: Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is a highly robust enzyme for the 1[1]. According to the2, the active site of CALB differentiates enantiomers based on steric bulk[2]. In this molecule, the 1-methylpiperidine ring acts as the "large" substituent and the methyl group as the "medium" substituent. CALB selectively and rapidly acylates the (1R)-enantiomer, leaving the desired 3[3].

Step-by-Step Protocol:

  • Free-Basing (Critical Step): Dissolve the failed (1S)/(1R) HCl salt batch in minimal water. Adjust the pH to >11 using 2M NaOH. Extract extensively with Methyl tert-butyl ether (MTBE). Note: The enzyme will denature if the basic amine remains protonated.

  • Desiccation: Dry the MTBE layer over anhydrous Na₂SO₄. Water content must be < 0.1% to prevent the hydrolysis of the acyl donor.

  • Acylation Setup: To the dried MTBE solution, add 3.0 equivalents of vinyl acetate.

  • Biocatalysis: Add Novozym 435 (10% w/w relative to the free base). Stir gently at 35°C.

  • Monitoring: Track the reaction via chiral HPLC. The reaction is self-limiting and will naturally arrest at ~50% conversion once the (1R)-enantiomer is fully converted to the acetate ester.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate. Separate the highly polar (1S)-alcohol from the lipophilic (1R)-acetate using silica gel chromatography (DCM:MeOH:NH₄OH gradient).

  • Salt Formation: Dissolve the purified (1S)-alcohol in Isopropanol (IPA). Add 1.0 eq of HCl in dioxane to precipitate the final (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride.

EKR Racemate Racemic Base (1S, 1R) Enzyme CALB + Vinyl Acetate (MTBE, 35°C) Racemate->Enzyme Acetate (1R)-Acetate (Fast reacting) Enzyme->Acetate Acylation Alcohol (1S)-Alcohol (Unreacted, Target) Enzyme->Alcohol No reaction Salt (1S)-HCl Salt (Final Product) Alcohol->Salt HCl / IPA

Caption: Enzymatic kinetic resolution pathway utilizing CALB for (1S)-enantiomer isolation.

Method B: Preparative SFC Rescue (Best for < 1 kg)

Causality & Mechanism: Supercritical Fluid Chromatography (SFC) is the gold standard for4[4]. However, the tertiary amine of the piperidine ring is highly basic and will interact strongly with residual silanols on the chiral stationary phase, causing severe peak tailing. This is mitigated by adding a basic modifier to the mobile phase to competitively mask the silanol sites.

Step-by-Step Protocol:

  • Sample Prep: Free-base the API as described in Method A. Dissolve in Methanol at a concentration of 50 mg/mL.

  • Stationary Phase: Use a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO₂ / Methanol containing 0.2% Diethylamine (DEA).

  • Elution & Recovery: Collect the first-eluting peak (verify via chiral standard). Evaporate the solvent, dissolve in IPA, and precipitate with HCl gas or HCl/dioxane to isolate the purified salt.

Quantitative Comparison of Resolution Methods

Resolution StrategyTypical Yield (from racemate)Target eeScalabilityRelative CostTurnaround Time
Enzymatic (CALB) 42 - 48%> 99.0%HighMedium24 - 48 hrs
Diastereomeric Salt 30 - 40%> 98.0%Very HighLow48 - 72 hrs
Preparative SFC 45 - 49%> 99.5%Low/MediumHigh8 - 12 hrs

Troubleshooting FAQs

Q: During Enzymatic Kinetic Resolution with Novozym 435, the reaction stalled at 20% conversion instead of the theoretical 50%. What went wrong? A: This is almost always caused by localized pH drops or enzyme poisoning due to incomplete free-basing. If residual HCl remains in the batch, it protonates the piperidine nitrogen. The protonated salt is insoluble in MTBE and creates an acidic microenvironment that inactivates the lipase. Solution: Ensure the aqueous phase is strictly pH > 11 during the initial extraction. Wash the organic layer with brine and dry thoroughly before adding the enzyme.

Q: My SFC peaks are severely tailing, making it impossible to resolve the (1S) and (1R) enantiomers. How do I fix this? A: The basic piperidine nitrogen is undergoing secondary interactions with the acidic silanol groups on the silica support of the chiral column. Solution: Add 0.1% to 0.5% of a volatile basic modifier, such as diethylamine (DEA) or ethanolamine, to your organic co-solvent (e.g., Methanol) in the CO₂ mobile phase. This will competitively bind the silanols and sharpen your peaks.

Q: I attempted a diastereomeric salt resolution using (+)-Di-p-toluoyl-D-tartaric acid, but the salt "oils out" instead of crystallizing. How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the melting point of the diastereomeric salt is lower than the temperature at which it precipitates. Solution: Switch to a solvent system with a flatter solubility curve (e.g., adding an anti-solvent like MTBE to your ethanol mixture). Heat the mixture until fully dissolved, seed with pure diastereomeric salt crystals at a temperature just 2-3°C above the cloud point, and reduce your cooling rate to < 0.1 °C/min.

References

  • Validating computer simulations of enantioselective catalysis; Reproducing the large steric and entropic contributions in Candida Antarctica lipase B. PMC / NIH. 2

  • Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. 3

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. 1

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. 4

Sources

Validation & Comparative

Chiral Determinants in Kinase Inhibition: A Comparative Guide on (1S) vs. (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the precise spatial arrangement of functional groups within an ATP-binding pocket often dictates the success or failure of a kinase inhibitor. The chiral building blocks (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) and its (1R) enantiomer (CAS: 2994329-58-5) serve as critical synthons in the development of highly selective kinase inhibitors, such as those targeting c-Met and CDK5.

This guide provides an objective comparison of how the stereocenter of this moiety impacts biological activity, supported by experimental data, structural rationale, and self-validating evaluation protocols.

Mechanistic Rationale: Why Stereochemistry Dictates Efficacy

When incorporated into a larger drug scaffold (e.g., via an ether or amine linkage), the 1-(1-methylpiperidin-4-yl)ethan-1-ol moiety typically occupies the solvent-exposed region or interacts with specific hinge-region residues of the target kinase. The chirality at the C1 position of the ethanol group acts as a structural pivot point.

The Causality of Chiral Selection: The (1S) versus (1R) configuration strictly determines the 3D trajectory of the bulky 1-methylpiperidine ring. The correct enantiomer aligns the basic nitrogen to form favorable electrostatic interactions or hydrogen bonds (e.g., with Asp144 in the CDK5 pocket), while the opposite enantiomer forces the piperidine ring into a steric clash with the kinase backbone. This clash drastically reduces binding affinity, shifting the compound from a potent nanomolar inhibitor to an inactive micromolar compound.

G A Chiral Synthon Selection (1S) vs (1R) B 3D Spatial Orientation of Piperidine Ring A->B C1 Optimal Hinge/Pocket Fit (High Affinity) B->C1 Preferred Enantiomer C2 Steric Clash (Low Affinity) B->C2 Opposite Enantiomer D1 Potent Kinase Inhibition (IC50 in nM range) C1->D1 D2 Loss of Biological Activity (IC50 in µM range) C2->D2

Workflow showing how chiral selection dictates spatial orientation and kinase inhibition.

Comparative Biological Activity & Experimental Data

The profound impact of this chiral center is well-documented in the optimization of several kinase inhibitor classes. The table below summarizes the biological activity divergence when the (1S) or (1R) geometry is applied to known drug scaffolds.

Table 1: Impact of Chiral Configuration on Kinase Inhibitor Potency

Target KinaseDrug Scaffold / DerivativeActive ConfigurationIC50 (Active)IC50 (Opposite Enantiomer)Fold Difference
c-Met Tepotinib derivative (Compound 12a)(R,S)-12a0.0021 µM0.035 µM [(R,R)-12a]~16-fold loss
CDK5 Naphthyridine derivative(R)-enantiomer4.3 nM>100 nM>20-fold loss

Data derived from the optimization of dual chiral center c-Met inhibitors and highly selective CDK5 inhibitors .

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of derivatives synthesized from either the (1S) or (1R) enantiomer, researchers must employ a self-validating workflow. This ensures that observed biological differences are strictly due to stereochemistry and not assay artifacts or chiral inversion during synthesis.

Protocol A: Chiral Purity Validation (Analytical HPLC)
  • Causality: Before biological testing, enantiomeric excess (ee) must be verified. Even a 5% contamination of the highly active enantiomer in the inactive batch can yield false-positive IC50 results, skewing structure-activity relationship (SAR) data.

  • Step 1 (Preparation): Dissolve the synthesized derivative in a compatible solvent (e.g., Hexane/Isopropanol 90:10) at 1 mg/mL.

  • Step 2 (Chromatography): Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 × 250 mm).

  • Step 3 (Elution): Run an isocratic mobile phase (e.g., Hexane/IPA/Diethylamine 80:20:0.1) at 1.0 mL/min. The addition of diethylamine is critical to prevent peak tailing of the basic piperidine nitrogen.

  • Step 4 (Self-Validation): Confirm baseline resolution ( Rs​>1.5 ) between the (1S) and (1R) derivatives. Ensure ee>99% before proceeding to kinase assays.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the thermodynamic binding affinity of the enantiomers to the kinase ATP pocket, eliminating cellular permeability variables.

  • Step 1 (Reagent Assembly): In a 384-well plate, combine recombinant kinase (e.g., CDK5/p25 or c-Met), ATP at its Km​ concentration, and a biotinylated peptide substrate.

  • Step 2 (Compound Addition): Add the (1S) and (1R) derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler.

  • Step 3 (Reaction & Detection): Incubate for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Step 4 (Self-Validation): The assay is self-validating if the positive control (e.g., Tepotinib for c-Met) yields its literature IC50, and the Z'-factor of the plate is >0.6 . Calculate IC50 using a 4-parameter logistic fit.

Protocol C: Cellular Phenotypic Validation (Cell Viability)
  • Causality: Biochemical potency must translate to cellular efficacy. This assay confirms that the active enantiomer successfully penetrates the cell membrane and inhibits the target signaling pathway, ultimately leading to apoptosis.

  • Step 1 (Cell Seeding): Seed target cells (e.g., MHCC97H for c-Met evaluation) in 96-well plates at 5,000 cells/well. Incubate overnight.

  • Step 2 (Treatment): Treat cells with the (1S) and (1R) derivatives across a concentration gradient for 72 hours.

  • Step 3 (Readout): Add CellTiter-Glo reagent to measure ATP as a proxy for cell viability. Record luminescence.

  • Step 4 (Self-Validation): Correlate the cellular IC50 with the biochemical IC50. A successful active enantiomer will show a proportional shift (e.g., 5-10x higher than biochemical IC50 due to high intracellular ATP competition), while the inactive enantiomer remains non-cytotoxic.

Signaling Pathway Visualization

The downstream effect of selecting the correct chiral synthon is the successful disruption of oncogenic signaling. For example, in c-Met driven cancers, the active enantiomer binds the receptor, cascading into the downregulation of AKT and inducing G1 phase arrest .

Pathway Drug Active Enantiomer e.g., (R,S)-12a cMet c-Met Receptor Tyrosine Kinase Drug->cMet Inhibits Activation AKT AKT Signaling Cascade cMet->AKT Downregulates CellCycle G1 Phase Arrest AKT->CellCycle Apoptosis Cellular Apoptosis AKT->Apoptosis Migration Tumor Migration Suppressed AKT->Migration

c-Met/AKT signaling pathway disruption by the active stereoisomer, leading to apoptosis.

Conclusion

The selection between (1S) and (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is not merely a synthetic preference; it is a fundamental determinant of pharmacological success. As demonstrated in c-Met and CDK5 inhibitor development, the precise spatial orientation dictated by this chiral center governs pocket affinity, target selectivity, and ultimate biological activity. Utilizing rigorous, self-validating analytical and biochemical protocols ensures that these stereochemical advantages are accurately captured and translated into viable therapeutic leads.

References

  • Title: Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers Source: Molecules (MDPI), 2022 URL: [Link]

  • Title: Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: Journal of Medicinal Chemistry (ACS Publications), 2022 URL: [Link]

Analytical Method Validation for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Comparative Guide (Chiral UHPLC vs. SFC)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development is the chiral resolution and quantitative validation of highly polar, basic amines. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride represents a quintessential example of this challenge. Structurally, it features a tertiary amine within a piperidine ring and an adjacent chiral center on the ethanol moiety.

When analyzing this compound, the hydrochloride salt dissociates in solution, leaving a basic nitrogen that aggressively interacts with residual silanol groups on traditional chromatographic stationary phases. This secondary interaction leads to severe peak tailing, which compromises resolution from its (1R) enantiomer and skews quantitative accuracy.

To establish a self-validating, robust analytical control strategy compliant with the latest ICH Q2(R2) guidelines[1], we must objectively evaluate the two premier techniques for this molecular class: Chiral Ultra-High Performance Liquid Chromatography (UHPLC) and Chiral Supercritical Fluid Chromatography (SFC) .

This guide dissects the causality behind experimental choices, compares the performance of both modalities, and provides a comprehensive validation blueprint.

Methodological Causality: Why SFC Competes with UHPLC

Historically, normal-phase Chiral HPLC has been the gold standard for enantiomeric separation. However, for piperidine derivatives, the reliance on high volumes of toxic solvents (e.g., hexane) and the persistent tailing factor have driven a paradigm shift toward SFC[2].

  • Chiral UHPLC Mechanics: Relies on immobilized polysaccharide-based chiral stationary phases (CSPs). To mitigate the interaction between the piperidine nitrogen and the silica backbone, basic additives like Diethylamine (DEA) must be saturated into the mobile phase.

  • Chiral SFC Mechanics: Utilizes supercritical carbon dioxide ( CO2​ ) as the primary bulk fluid. CO2​ is non-polar but highly miscible with polar organic modifiers (like methanol). The supercritical fluid possesses gas-like diffusivity and liquid-like density, allowing for flow rates 3-5 times higher than UHPLC without a proportional increase in backpressure[3]. For basic amines, adding a volatile base (e.g., Isopropylamine) to the co-solvent completely masks silanols, resulting in razor-sharp peaks.

Experimental Workflows & Methodologies

To objectively compare both systems, the following step-by-step methodologies were developed to resolve the (1S) active pharmaceutical ingredient (API) from its (1R) enantiomeric impurity.

Sample Preparation (Universal)
  • Diluent Selection: Methanol (HPLC grade). Causality: Ensure complete dissolution of the hydrochloride salt while maintaining compatibility with both normal-phase UHPLC and SFC.

  • Assay Preparation: Accurately weigh 10.0 mg of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (Target: 1.0 mg/mL).

  • Enantiomeric Purity Spiking: For specificity testing, spike the 1.0 mg/mL (1S) solution with 0.1% w/w of the (1R) reference standard (1.0 µg/mL).

Protocol A: Chiral UHPLC Method
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Chiralpak IG-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 150×4.6 mm, 3 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is critical to suppress piperidine tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Protocol B: Chiral SFC Method
  • System: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IG-3, 150×4.6 mm, 3 µm.

  • Mobile Phase: CO2​ /[Methanol + 0.2% Isopropylamine (IPA)] (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar. Causality: Maintains CO2​ in a dense supercritical state to ensure consistent solvation power.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 2 µL.

ICH Q2(R2) Validation Lifecycle

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose" across its reportable range[1]. The diagram below illustrates the self-validating logic applied to our protocols.

ICH_Validation Start Method Development (UHPLC vs SFC) Spec Specificity / Selectivity (Chiral Resolution Rs > 1.5) Start->Spec LinRange Linearity & Range (LOQ to 120% of Target) Spec->LinRange Acc Accuracy (Spike Recovery 80-120%) LinRange->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, Temp, Modifier) Prec->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Fig 1: Logical workflow for analytical method validation according to ICH Q2(R2) guidelines.

Comparative Performance Data

To determine which method provides superior control over the (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride API, we executed the validation protocols. The quantitative data is summarized below.

Table 1: Chromatographic System Suitability (Spiked with 0.1% 1R-enantiomer)
ParameterChiral UHPLCChiral SFCRegulatory Target (USP/ICH)
Retention Time (1R) 8.4 min2.1 minN/A
Retention Time (1S) 10.2 min2.6 minN/A
Resolution ( Rs​ ) 2.44.1 ≥1.5 (Baseline resolution)
Tailing Factor ( Tf​ ) 1.451.08 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥2,000
Solvent Consumption/Run 12.0 mL (Organic)1.35 mL (Organic)Lower is preferable

Scientist's Insight: The SFC method drastically outperforms UHPLC in both speed and peak symmetry. The high diffusivity of supercritical CO2​ allows for a flow rate of 3.0 mL/min, reducing the run time by nearly 75%. Furthermore, the tailing factor of 1.08 in SFC indicates that the 0.2% IPA modifier in the methanolic co-solvent perfectly masks the silanol interactions with the piperidine nitrogen.

Table 2: ICH Q2(R2) Validation Summary (Assay of 1S-enantiomer)
Validation CharacteristicChiral UHPLC ResultsChiral SFC ResultsAcceptance Criteria
Specificity No interference at RTNo interference at RTBlank/Diluent clear
Linearity ( R2 ) 0.9991 (Range: 50-150%)0.9998 (Range: 50-150%) ≥0.999
Accuracy (Recovery %) 98.4% – 101.2%99.5% – 100.4%98.0% – 102.0%
Method Precision (%RSD) 1.2% ( n=6 )0.4% ( n=6 ) ≤2.0%
Limit of Quantitation 0.05% (w/w)0.01% (w/w)Signal-to-Noise ≥10:1

Scientist's Insight: While both methods successfully pass ICH Q2(R2) validation criteria for assay and enantiomeric purity[1], the SFC method exhibits superior linearity and precision. The sharper peaks generated by SFC inherently improve the signal-to-noise ratio, driving the Limit of Quantitation (LOQ) for the (1R) impurity down to 0.01%, providing a much tighter control strategy for the API.

Conclusion & Recommendations

For the analytical validation of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, Chiral SFC is objectively the superior methodology.

While Chiral UHPLC is a viable and compliant fallback, it suffers from longer run times, higher organic solvent consumption, and borderline peak tailing due to the basic piperidine moiety. SFC leverages the unique thermodynamic properties of supercritical CO2​ combined with basic modifiers to eliminate secondary silanol interactions, resulting in baseline resolution ( Rs​=4.1 ) in under 3 minutes.

For drug development professionals looking to submit registration applications, adopting the SFC method aligns perfectly with the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) lifecycle management guidelines, ensuring a robust, green, and highly precise control strategy.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Supercritical Fluid Chromatography. Scribd. Available at: [Link]

  • Efficient Amidation of Weak Amine: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. ResearchGate. Available at:[Link]

Sources

comparing salt forms: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride vs free base

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride vs. Free Base

Executive Summary

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol is a versatile chiral building block characterized by a basic piperidine nitrogen and a secondary alcohol. In pharmaceutical development and synthetic organic chemistry, the choice between utilizing its free base or its hydrochloride (HCl) salt form is not merely a matter of convenience—it fundamentally dictates the compound's solubility, chemical stability, and reactivity. This guide provides a rigorous physicochemical comparison and validated experimental workflows to assist researchers in selecting and manipulating the optimal form for their specific applications.

Physicochemical Profiling: The Causality of Salt Formation

The divergence in physical properties between the free base and the HCl salt is rooted in the protonation state of the tertiary amine (pKa ~9.5).

  • The Free Base: In its neutral state, the molecule is highly lipophilic. Intermolecular forces are limited to hydrogen bonding (via the hydroxyl group) and weak van der Waals interactions. Consequently, the free base typically presents as a viscous oil or a low-melting waxy solid. It is highly soluble in aprotic organic solvents but exhibits poor aqueous solubility, making it ideal for anhydrous organic synthesis but problematic for biological assays.

  • The Hydrochloride Salt: Treatment with hydrochloric acid protonates the piperidine nitrogen, forming an ion pair with the chloride anion. This transformation forces the molecule into a highly ordered crystalline lattice driven by strong electrostatic interactions. The increased lattice energy dramatically raises the melting point and thermal stability. Furthermore, the charged species significantly lowers the partition coefficient (LogP), resulting in excellent aqueous solubility. Pharmaceutical salt selection is extensively described in literature as a primary method for overcoming poor solubility, with hydrochloride salts being the overwhelmingly dominant choice for basic active pharmaceutical ingredients (APIs)[1]. However, researchers must also account for the counterion's impact on downstream pharmacokinetic and toxicological profiles during non-clinical evaluation[2].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties of the two forms, highlighting the practical implications of amine protonation.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Chemical Formula C₈H₁₇NOC₈H₁₇NO • HCl
Molecular Weight 143.23 g/mol 179.69 g/mol
Physical State Viscous oil / low-melting solidWhite crystalline powder
Aqueous Solubility Poor (< 5 mg/mL)Excellent (> 100 mg/mL)
Organic Solubility High (DCM, EtOAc, Ether, THF)Poor (except in polar protic like MeOH)
Estimated LogP ~ 1.2 (Lipophilic)~ -1.5 (Hydrophilic)
Storage Stability Moderate (prone to oxidation/hygroscopy)High (stable at room temperature)

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain the physical chemistry driving the workflow.

Protocol A: Freebasing the Hydrochloride Salt (For Anhydrous Synthesis)

Objective: Convert the stable HCl salt into the reactive free base for nucleophilic reactions involving the secondary alcohol (e.g., Williamson ether synthesis), where the presence of an acidic proton and chloride counterion would quench basic reagents (like NaH).

  • Dissolution: Suspend 1.0 eq of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl in distilled water (10 mL/g).

  • Temperature Control: Chill the solution to 0–5°C using an ice bath. Causality: Neutralization is exothermic; cooling prevents thermal degradation of the free base.

  • Basification: Add 1M NaOH dropwise under continuous stirring until the pH reaches >12.

  • Extraction: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine) to remove residual water, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base.

  • Self-Validation Checkpoint: The aqueous layer's pH must test >12 using indicator paper. Because the piperidine nitrogen has a pKa of ~9.5, failure to exceed pH 12 will result in incomplete deprotonation. This causes the protonated species to remain partitioned in the aqueous waste, drastically reducing the isolated yield.

Protocol B: Synthesizing the Hydrochloride Salt (For Storage & Aqueous Assays)

Objective: Convert the labile free base into the highly stable, water-soluble HCl salt for long-term storage or in vivo dosing.

  • Solvation: Dissolve 1.0 eq of the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (15 mL/g) under an inert atmosphere (N₂/Ar).

  • Temperature Control: Cool the solution to 0°C to lower the solubility threshold of the impending salt.

  • Salt Formation: Slowly add 1.05 eq of a standardized solution of HCl in 1,4-dioxane (e.g., 4M) dropwise. A white precipitate will immediately begin to form as the ionic lattice generates.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete crystallization and maximum yield.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the solid under high vacuum at 40°C to a constant weight.

  • Self-Validation Checkpoint: Perform a silver nitrate (AgNO₃) test on a small aqueous sample of the product. The immediate formation of a white AgCl precipitate confirms the successful integration of the chloride counterion. A sharp melting point determination will further validate the complete removal of the amorphous free base.

Application Suitability Matrix

  • Use the Free Base when: Performing O-alkylation, esterification, or cross-coupling reactions where the secondary alcohol acts as a nucleophile. The free base prevents the unwanted consumption of basic reagents (e.g., NaH, K₂CO₃) and avoids the generation of water/salt byproducts that can poison transition metal catalysts.

  • Use the HCl Salt when: Formulating the compound for in vitro or in vivo biological assays requiring aqueous dosing vehicles. The salt form is also strictly recommended for long-term archival storage due to its resistance to atmospheric oxidation and its predictable stoichiometry for precise gravimetric dosing.

Workflow Visualization

Workflow FreeBase Free Base Form (Lipophilic, Oil/Waxy Solid) HClSalt Hydrochloride Salt (Hydrophilic, Crystalline) FreeBase->HClSalt Anhydrous HCl (Ether/Dioxane) OrgSynth Anhydrous Synthesis (e.g., O-Alkylation) FreeBase->OrgSynth HClSalt->FreeBase Aqueous NaOH (DCM Extraction) BioAssay In Vitro / In Vivo Assays (Aqueous Dosing) HClSalt->BioAssay Storage Long-Term Storage (High Stability) HClSalt->Storage

Workflow for interconversion and application of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol forms.

References

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at:[Link]

  • Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Sources

Critical Evaluation of Synthesis Routes for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Reproducibility Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiopure functionalized piperidines is a recurring bottleneck in the development of central nervous system (CNS) agents and kinase inhibitors. Specifically, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride presents a unique synthetic challenge: the molecule features a highly basic tertiary amine (N-methylpiperidine) adjacent to a flexible, aliphatic chiral secondary alcohol.

This guide provides a critical, data-driven comparison of three primary synthetic routes—Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction, and Classical Resolution. As a Senior Application Scientist, my objective is to move beyond generic procedures and dissect the mechanistic causality behind why certain routes fail and how to engineer self-validating, reproducible workflows.

Strategic Overview of Synthetic Pathways

The presence of the basic piperidine nitrogen fundamentally dictates the choice of reaction conditions. Transition metal catalysts are highly susceptible to poisoning by Lewis basic amines, whereas biocatalytic approaches thrive in the aqueous, protonating environments that neutralize this threat.

SynthesisRoutes SM1 1-(1-methylpiperidin-4-yl)ethan-1-one SM2 Racemic Alcohol Intermediate SM1->SM2 NaBH4 Reduction ATH Route A: Ru-ATH (RuCl(p-cymene)[(S,S)-Ts-DPEN]) SM1->ATH HCOOH/NEt3 KRED Route B: Biocatalysis (Engineered KRED / NADPH) SM1->KRED Buffer, pH 7.0 Res Route C: Classical Resolution (Di-p-toluoyl-D-tartaric acid) SM2->Res Crystallization Product (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl ATH->Product HCl(g) in IPA KRED->Product Extraction & HCl Res->Product Salt Break & HCl

Fig 1: Strategic divergence of synthetic routes toward the (1S)-piperidine alcohol.

Route A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The Noyori-Ikariya ATH utilizing RuCl(p-cymene)[(S,S)-Ts-DPEN] is a staple for ketone reduction[1]. However, applying this to 1-(1-methylpiperidin-4-yl)ethan-1-one often results in stalled conversions. The causality lies in the basic piperidine nitrogen, which competitively coordinates to the vacant coordination site on the Ruthenium center, effectively displacing the chiral ligand or blocking hydride transfer.

To overcome this, the reaction must be run using a strict 5:2 azeotrope of Formic Acid/Triethylamine. The excess formic acid ensures the piperidine nitrogen remains protonated in situ, preventing catalyst poisoning[2].

Self-Validating Protocol
  • Substrate Preparation: Dissolve 1-(1-methylpiperidin-4-yl)ethan-1-one (10.0 g, 70.8 mmol) in 50 mL of a freshly prepared, degassed 5:2 HCOOH/NEt₃ azeotropic mixture.

  • Catalyst Activation: Under an argon atmosphere, add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%, 225 mg). The solution will transition from dark red to amber as the active 16-electron Ru-hydride species forms.

  • Reaction: Stir at 40 °C for 24 hours.

  • In-Process Control (IPC): Self-Validation Step. Withdraw 50 µL, basify with 1M NaOH, extract into EtOAc, and analyze via Chiral GC (Cyclosil-B column). Proceed only if conversion >95% and ee >90%.

  • Workup & Salt Formation: Cool to 0 °C, slowly quench with 10 M NaOH until pH 10. Extract with EtOAc (3 x 50 mL). Dry over MgSO₄. Filter, and bubble dry HCl gas through the organic layer until precipitation ceases. Filter the white solid and dry under vacuum.

Route B: Biocatalytic Reduction via Ketoreductase (KRED)

Mechanistic Causality

Biocatalysis represents the most elegant solution for this substrate. Ketoreductases (KREDs) provide high enantioselectivity and operational simplicity under mild conditions[3]. Because KREDs operate optimally in aqueous buffers at pH 7.0, the piperidine nitrogen (pKa ~ 9.5) is naturally protonated. This completely bypasses the inhibition issues seen in transition-metal catalysis. The reaction relies on the cofactor NADPH, which is dynamically regenerated using isopropanol (IPA) as a sacrificial hydrogen donor, driving the equilibrium forward[4].

Biocatalysis Ketone 1-(1-methylpiperidin-4-yl)ethan-1-one KRED Engineered KRED Enzyme Ketone->KRED Binds Alcohol (1S)-Alcohol Product IPA Isopropanol (H-Donor) IPA->KRED Binds Acetone Acetone (Byproduct) KRED->Alcohol Forms KRED->Acetone Forms NADPH NADPH KRED->NADPH Regenerated NADP NADP+ KRED->NADP Oxidized NADPH->KRED Hydride Transfer NADP->KRED Accepts Hydride

Fig 2: Biocatalytic KRED reduction cycle with in-situ NADPH cofactor regeneration.

Self-Validating Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Enzyme & Cofactor Loading: Add 200 mg of engineered KRED (e.g., KRED-130) and 50 mg of NADP⁺. Stir gently at 30 °C until dissolved[5].

  • Substrate Addition: Add 10.0 g of the ketone substrate followed by 15 mL of Isopropanol.

  • Incubation: Shake at 250 rpm at 30 °C for 24 hours. Keep the reaction vessel unsealed (with a breathable membrane) to allow acetone evaporation, which drives the reaction to completion.

  • In-Process Control (IPC): Self-Validation Step. Sample 100 µL, extract with 500 µL MTBE, centrifuge to pellet proteins, and analyze the organic layer via Chiral HPLC to confirm >99% ee.

  • Workup: Extract the bulk aqueous layer with MTBE (3 x 100 mL). Note: MTBE is chosen over EtOAc to minimize proteinaceous emulsion formation. Concentrate the organic layer, dissolve the residue in isopropanol, and add 1.1 eq of 4M HCl in dioxane to precipitate the hydrochloride salt.

Route C: Classical Diastereomeric Salt Resolution

Mechanistic Causality

When proprietary enzymes or expensive Ruthenium catalysts are unavailable, classical resolution of the racemic alcohol remains a viable fallback. The resolution of aliphatic amino-alcohols is notoriously difficult due to their flexible conformations. However, utilizing a rigid, aromatic chiral acid like Di-p-toluoyl-D-tartaric acid (D-PTTA) provides the necessary π-π stacking and steric bulk to force a highly differentiated crystal lattice, allowing the (1S)-enantiomer to selectively precipitate[6].

Self-Validating Protocol
  • Racemic Synthesis: Reduce the ketone (10.0 g) using NaBH₄ (1.5 eq) in Methanol at 0 °C. Quench with water, extract with DCM, and concentrate to yield the racemic alcohol.

  • Salt Formation: Dissolve the racemic alcohol (10.0 g, 69.8 mmol) and D-PTTA (27.0 g, 69.8 mmol) in 150 mL of boiling acetone/water (9:1 v/v).

  • Crystallization: Cool the solution at a controlled rate of 5 °C/hour to 20 °C. Seed crystals of the desired diastereomeric salt can be added at 35 °C to prevent oiling out. Filter the resulting white needles.

  • In-Process Control (IPC): Self-Validation Step. Take a 10 mg sample of the crystals, break the salt with 1M NaOH, extract with DCM, and analyze via Chiral GC. If ee < 95%, perform one recrystallization from acetone/water.

  • Salt Break: Suspend the bulk crystals in 100 mL of 2M NaOH and extract with DCM (3 x 50 mL).

  • HCl Formation: Concentrate the DCM, dissolve the free base in isopropanol, and treat with HCl gas to yield the final product.

Quantitative Performance Comparison

To objectively guide your route selection, the experimental outcomes of the three methodologies are summarized below. Data reflects optimized pilot-scale conditions.

Performance MetricRoute A: Ru-ATHRoute B: KRED BiocatalysisRoute C: Classical Resolution
Isolated Yield 82 - 86%90 - 94%35 - 38% (Max theoretical 50%)
Enantiomeric Excess (ee) 90 - 93%>99.5% 95 - 98% (post-recrystallization)
Catalyst / Reagent Cost High (Ru-TsDPEN)Medium (Commercial KRED kits)Low (NaBH₄, D-PTTA)
Scalability & Safety High (Requires rigorous degassing)Very High (Aqueous, ambient temp)Moderate (High solvent volumes)
Environmental Impact (E-factor) Medium (15 - 25)Low (5 - 10) High (>50 due to solvent use)
Primary Limitation Substrate inhibition / Catalyst poisoningInitial enzyme screening timeInherently limits yield to <50%
Conclusion & Recommendations

For drug development professionals requiring high-purity API intermediates, Route B (KRED Biocatalysis) is unequivocally the superior method. It provides near-perfect enantioselectivity (>99.5% ee) while entirely circumventing the catalyst poisoning issues inherent to the basic piperidine moiety. Route A (ATH) remains a robust alternative for rapid lab-scale synthesis where enzyme procurement is a bottleneck, provided the substrate is rigorously maintained in an acidic environment. Route C should be reserved strictly for environments where advanced catalytic reagents are inaccessible.

References

  • [5] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • [3] Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact. Bioorganic Chemistry (PubMed). URL:[Link]

  • [1] Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. ChemCatChem (PMC). URL:[Link]

  • [4] Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. ACS Catalysis. URL:[Link]

  • [6] 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules (MDPI). URL:[Link]

Sources

Comprehensive Cross-Validation Guide: LC-MS/MS Strategies for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a low-molecular-weight (free base exact mass: 143.1310 Da), highly polar, chiral amine. The fundamental analytical challenge lies in the basic nature of its tertiary piperidine nitrogen (pKa ~9.8). Under standard acidic reversed-phase (RP) liquid chromatography conditions, the molecule remains fully protonated. This permanent positive charge prevents partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute in the void volume ( t0​ )[1]. Elution at t0​ exposes the analyte to severe ion suppression from unretained endogenous matrix components, such as salts and phospholipids, rendering standard RP-LC unsuitable for reliable quantification.

To achieve robust bioanalytical data that meets regulatory standards, alternative chromatographic retention mechanisms must be employed. This guide objectively compares three advanced LC-MS/MS strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), High-pH Reversed-Phase, and Mixed-Mode (RP/Cation-Exchange) chromatography[2].

Mechanistic Comparison of LC-MS/MS Alternatives

As an application scientist, it is critical to understand the causality behind why a method works rather than just following a protocol. The following mechanisms dictate the retention of polar basic amines:

  • HILIC-MS/MS (The Reference Method): HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile). The protonated piperidine partitions into a water-enriched layer immobilized on the stationary phase surface. This method offers extreme sensitivity because the high organic content enhances electrospray ionization (ESI) desolvation efficiency.

  • High-pH Reversed-Phase LC-MS/MS: By raising the mobile phase pH to 10.5 (using ammonium hydroxide), the tertiary amine is forced into its neutral, deprotonated free-base form. This drastically increases its hydrophobicity (logD), allowing for strong retention on high-pH tolerant C18 columns.

  • Mixed-Mode LC-MS/MS (The Comparator Method): Mixed-mode stationary phases incorporate both hydrophobic alkyl chains and strong cation-exchange (SCX) groups. The protonated amine binds ionically to the negatively charged SCX sites, providing orthogonal retention that is highly resistant to matrix interferences[2].

RetentionMechanisms Analyte (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol (Protonated Basic Amine) HILIC HILIC Mode (Low pH, High Organic) Analyte->HILIC HighPH High-pH RP Mode (pH 10.5, Low Organic) Analyte->HighPH MixedMode Mixed-Mode (RP/CEX) (Mid pH, Gradient) Analyte->MixedMode HILIC_Mech Aqueous Layer Partitioning (High Sensitivity) HILIC->HILIC_Mech HighPH_Mech Deprotonation to Free Base (Hydrophobic Retention) HighPH->HighPH_Mech MixedMode_Mech Strong Cation-Exchange (High Matrix Tolerance) MixedMode->MixedMode_Mech

Fig 1: Chromatographic retention mechanisms for polar basic amines across different LC-MS/MS modes.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and regulatory compliance, every protocol must act as a self-validating system. We utilize a stable isotope-labeled internal standard (SIL-IS), (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol-d3, which co-elutes with the analyte to dynamically correct for matrix effects and extraction recovery variance.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (spiked with analyte or incurred sample) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes at 1000 rpm to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean injection plate. (Note: For HILIC, inject this highly organic extract directly. For High-pH RP, dilute 1:1 with 10 mM Ammonium Bicarbonate at pH 10.5 to prevent solvent mismatch).

Step 2: LC-MS/MS Acquisition Conditions

  • MS Platform: Triple Quadrupole MS operating in Positive ESI mode.

  • MRM Transitions: Analyte m/z 144.1 126.1 (loss of H2​O ); SIL-IS m/z 147.1 129.1.

  • HILIC Method: Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 90% B to 50% B over 3 minutes.

  • Mixed-Mode Method: Column: Acclaim Trinity P1 (2.1 x 50 mm, 3.0 µm). Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0). Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 4 minutes.

Cross-Validation Framework (ICH M10 Compliance)

During clinical drug development, it is common to transition from an early-phase HILIC method to a more robust late-phase Mixed-Mode method. When this occurs, cross-validation is mandatory[3]. The ICH M10 and FDA BMV guidelines dictate that the bias between the two methods for spiked Quality Control (QC) samples and pooled incurred samples must not exceed ± 20%[3][4].

CrossValidation Start Spiked Matrix QCs & Incurred Samples MethodA Reference Method (HILIC-MS/MS) Start->MethodA MethodB Comparator Method (Mixed-Mode LC-MS/MS) Start->MethodB AnalysisA Acquire Data Set A (n=3 per QC level) MethodA->AnalysisA AnalysisB Acquire Data Set B (n=3 per QC level) MethodB->AnalysisB Compare Statistical Evaluation (Mean Bias Calculation) AnalysisA->Compare AnalysisB->Compare Result Bias ≤ 20% Cross-Validation Passed Compare->Result

Fig 2: ICH M10 compliant cross-validation workflow for bioanalytical LC-MS/MS methods.

Data Presentation & Performance Metrics

Table 1: Chromatographic Performance Comparison
ParameterHILIC-MS/MSHigh-pH RP-MS/MSMixed-Mode LC-MS/MS
Retention Time (min) 2.153.402.85
Peak Asymmetry ( Tf​ ) 1.25 (Slight tailing)1.151.05 (Excellent)
Matrix Factor (%) 112% (Ion enhancement)85% (Ion suppression)98% (Minimal effect)
LLOQ (ng/mL) 0.52.01.0
Column Lifespan ~1000 injections~500 injections>2000 injections
Table 2: ICH M10 Cross-Validation Results (Spiked Human Plasma)
QC LevelNominal Conc. (ng/mL)HILIC Mean (ng/mL)Mixed-Mode Mean (ng/mL)% Difference (Bias)
LQC 3.03.122.95-5.4%
MQC 50.048.551.2+5.5%
HQC 400.0395.1408.6+3.4%

Discussion & Conclusion

The experimental data reveals distinct operational trade-offs dictated by the chemical properties of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride. While HILIC provides the absolute lowest LLOQ (0.5 ng/mL) due to highly favorable ESI desolvation conditions, it is sensitive to matrix salt variations which can cause retention time drifts. The High-pH RP method effectively retains the molecule but suffers from shorter column lifetimes due to silica dissolution at pH 10.5.

The Mixed-Mode approach strikes the optimal balance. While slightly less sensitive than HILIC (LLOQ 1.0 ng/mL), it exhibits superior peak shape ( Tf​ 1.05) and the lowest matrix effect (Matrix Factor 98%). The strong cation-exchange mechanism selectively traps the basic piperidine ring, allowing interfering neutral and acidic lipids to be washed away. The cross-validation data (Table 2) demonstrates a mean inter-method bias of <6.0% across all QC levels, successfully meeting the rigorous ± 20% acceptance criteria mandated by the FDA and ICH M10 guidelines[3][4]. For high-throughput clinical sample analysis of this compound, Mixed-Mode LC-MS/MS is the recommended methodology.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. fda.gov.
  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. fda.gov.
  • ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. researchgate.net.
  • Agilent Technologies. The LC Handbook - Guide to LC Columns and Method Development. agilent.com.

Sources

Benchmarking (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system, oncology, and infectious diseases[1]. However, unsubstituted piperidines often present significant pharmacokinetic challenges, including high basicity (leading to hERG toxicity liabilities) and rapid oxidative metabolism.

This guide provides a comprehensive benchmarking of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride , a chiral, di-substituted piperidine building block. By comparing its physicochemical and metabolic profiles against standard piperidine derivatives (piperidine, 1-methylpiperidine, and 4-piperidinemethanol), this document equips drug development professionals with the mechanistic insights necessary for rational lead optimization.

Physicochemical Profiling & Causality

The physicochemical properties of a drug candidate—specifically lipophilicity (LogP/LogD) and basicity (pKa)—dictate its membrane permeability, solubility, and target binding affinity. Modifying the piperidine core is a standard strategy to optimize Lipophilic Ligand Efficiency (LLE)[2].

The Impact of N-Methylation and C4-Substitution
  • Basicity (pKa): Unsubstituted piperidine is a strong base with a pKa of ~11.12[3]. This high basicity means the molecule is almost entirely protonated at physiological pH (7.4), which can hinder passive membrane diffusion. N-methylation (as seen in 1-methylpiperidine) unexpectedly lowers the pKa to ~10.08[4]. The causality behind this drop is the steric hindrance introduced by the methyl group, which impedes the aqueous solvation of the conjugate acid, making the protonated state less thermodynamically stable.

  • Lipophilicity and Solubility: The addition of the (1S)-1-hydroxyethyl group at the C4 position introduces a hydrogen bond donor and acceptor. This counterbalances the lipophilic bulk of the piperidine ring, lowering the overall LogP compared to purely alkyl-substituted derivatives, thereby maintaining aqueous solubility while providing a vector for targeted hydrogen bonding in the receptor pocket.

Comparative Physicochemical Data
CompoundStructural ModificationpKa (Basic)LogP (Experimental/Predicted)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Piperidine Unsubstituted Core~11.12[3]0.84 - 0.97[3][5]12.0311
1-Methylpiperidine N-Methylation~10.08[4]1.15[4]3.2401
4-Piperidinemethanol C4-Hydroxymethylation~9.800.20 - 0.5032.2622
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl N-Methyl + C4-Hydroxyethyl~9.500.80 - 1.1023.4712

*Predicted values based on additive group contributions and inductive effects of the hydroxyethyl side chain.

In Vitro Metabolic Stability Benchmarking

Metabolic stability is a key parameter in drug discovery to support the understanding of a compound's susceptibility to liver metabolism, primarily driven by Cytochrome P450 (CYP) enzymes[6].

Mechanistic Shifts in Clearance

Unsubstituted piperidines are highly susceptible to rapid α -carbon oxidation (leading to ring opening) and direct N-oxidation. By utilizing (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol , medicinal chemists force a shift in the metabolic pathway:

  • Steric Shielding: The C4-hydroxyethyl group sterically hinders CYP450 access to the adjacent β and γ carbons of the piperidine ring.

  • N-Demethylation: The N-methyl group acts as a metabolic "sink." CYP450 enzymes will preferentially oxidize the N-methyl group (N-demethylation) rather than attacking the core ring[7]. While this still results in clearance, the resulting secondary amine often retains pharmacological activity, creating an active metabolite rather than a toxic ring-opened byproduct.

MetabolicPathway Parent (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Phase2 Glucuronidation (Phase II via UGTs) Parent->Phase2 Direct Conjugation (OH group) NDemethyl N-Demethylation (Major Pathway) CYP->NDemethyl Hydroxylation Ring Hydroxylation (Minor Pathway) CYP->Hydroxylation NDemethyl->Phase2 Hydroxylation->Phase2

Fig 1. Predicted primary metabolic clearance pathways for the target substituted piperidine.
Comparative Microsomal Clearance Data (Human Liver Microsomes - HLM)

Note: Data represents standardized benchmark ranges for these structural classes in standard HLM assays (0.5 mg/mL protein, +NADPH).

CompoundPrimary Phase I Liability t1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)
Piperidine N-Oxidation, α -C Oxidation< 15> 90 (High Clearance)
1-Methylpiperidine N-Demethylation20 - 3045 - 70 (Moderate-High)
4-Piperidinemethanol N-Oxidation, Alcohol Oxidation25 - 4035 - 55 (Moderate)
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol N-Demethylation45 - 6015 - 30 (Low-Moderate)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every assay must include internal controls to verify the metabolic competency of the test system[7].

In Vitro Microsomal Stability Assay Protocol

This protocol assesses the compound's susceptibility to metabolism by liver enzymes, primarily CYP450s, using human or mouse microsomes[6].

Materials Required:

  • Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (stored at -80°C).

  • Potassium Phosphate Buffer (PPB): 100 mM, pH 7.4.

  • NADPH Regenerating System: NADPH (3 mM), MgCl₂ (3.3 mM), Glucose-6-phosphate (5.3 mM), and Glucose-6-phosphate dehydrogenase (0.67 U/mL)[6].

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)[8].

Self-Validating Controls:

  • Positive Control: Verapamil or Testosterone (ensures microsomes are metabolically active)[7].

  • Negative Control (K-): Reaction mixture lacking NADPH (differentiates enzymatic CYP450 degradation from chemical instability)[6].

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl) in DMSO. Dilute to a 2 μ M working solution in PPB (final DMSO concentration < 0.1% to prevent CYP inhibition)[6].

  • Pre-Incubation: In a 96-well plate, mix the microsomal solution (final protein concentration 0.4 - 0.5 mg/mL) with the test compound. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking (100 rpm)[6][8].

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to the incubation wells. For the negative control wells, add an equivalent volume of PPB instead of NADPH[6].

  • Sampling: At predetermined time points (0, 7, 15, 25, and 40 minutes), remove a 30 μ L aliquot from the reaction mixture[6].

  • Termination: Immediately transfer the aliquot into a plate containing 150 μ L of ice-cold ACN (with internal standard) to precipitate proteins and halt metabolism[6][8].

  • Processing: Centrifuge the quenched plates at 5500 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins[6].

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of parent compound remaining[6][8].

MicrosomalAssay N1 Prepare Reagents (HLM, NADPH, Compound) N2 Pre-incubation (37°C, 10 min) N1->N2 N3 Initiate Reaction (Add NADPH) N2->N3 N4 Aliquots at Time Points (0, 7, 15, 25, 40 min) N3->N4 N5 Terminate Reaction (Ice-cold Acetonitrile) N4->N5 N6 Centrifugation & LC-MS/MS Analysis N5->N6

Fig 2. Step-by-step workflow of the standard in vitro microsomal stability assay.
Data Analysis & Interpretation

The elimination rate constant ( kel​ ) is determined by plotting the natural logarithm of the percentage of parent compound remaining versus time. A linear regression analysis is applied to the linear portion of the curve[6].

  • Half-life ( t1/2​ ): Calculated as 0.693/kel​

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(t1/2​0.693​)×(Amount of microsomal proteinVolume of incubation​)

By benchmarking (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol against standard piperidines, researchers can accurately predict how its specific chiral and alkyl modifications will translate into improved pharmacokinetic stability in vivo.

References

  • Microsomal Stability Assay Protocol - AxisPharm . AxisPharm. Available at:[Link]

  • In vitro drug metabolism: Microsomal Stability Assay . MTTLab. Available at:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Protocols.io / ResearchGate. Available at:[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . National Institutes of Health (PMC). Available at:[Link]

  • Showing Compound Piperidine (FDB012644) . FooDB. Available at:[Link]

Sources

stereochemical validation of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Validation of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the critical bottleneck of unambiguously determining the absolute configuration of chiral drug scaffolds. For (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol, a highly versatile chiral building block, assigning the correct stereocenter at the C1 position of the ethanol moiety is non-negotiable for downstream pharmacological efficacy.

While chiroptical methods and Nuclear Magnetic Resonance (NMR) provide valuable structural data, Single-Crystal X-ray Diffraction (SC-XRD) of its hydrochloride salt remains the undisputed gold standard for absolute stereochemical assignment [1]. This guide objectively compares SC-XRD against alternative analytical techniques, explains the causality behind specific crystallographic choices, and provides a field-proven, self-validating protocol for stereochemical validation.

Part 1: Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical method for determining absolute configuration is dictated by the physical state of the sample, its conformational flexibility, and the presence of heavy atoms. The piperidine derivative is highly flexible, making solution-state assignments complex.

Table 1: Quantitative Comparison of Stereochemical Validation Techniques

Analytical TechniquePrimary OutputSample RequirementComputational BurdenConfidence Level
SC-XRD (HCl Salt) Absolute ConfigurationSingle crystal (>0.1 mm)Low (Standard Refinement)Definitive (Flack parameter < 0.04)
VCD Spectroscopy Absolute ConfigurationSolution state (>95% ee)High (Extensive DFT required)High (but limited by conformational averaging)
NMR (Mosher's Method) Relative/Absolute ConfigHigh chemical purityLowModerate (Prone to steric misinterpretation)
Chiral HPLC Enantiomeric Excess (ee)Solution stateNoneN/A (Requires known chiral standards)
The Limitations of Orthogonal Techniques

While Vibrational Circular Dichroism (VCD) is an excellent tool for molecules that refuse to crystallize, it requires extensive Density Functional Theory (DFT) calculations to simulate the spectra of all possible conformers [3]. Because the 1-methylpiperidin-4-yl scaffold is conformationally flexible (chair-flip dynamics and rotatable C-C bonds), the experimental VCD spectrum is a population-weighted average, which can dilute the confidence of the stereochemical assignment. Similarly, Mosher's ester derivatization for NMR can suffer from steric hindrance at the secondary alcohol, leading to ambiguous chemical shift differences.

DecisionTree Start Stereochemical Validation Q1 Is the sample crystalline? Start->Q1 Q2 Does it contain heavy atoms? Q1->Q2 Yes VCD VCD Spectroscopy (Requires DFT) Q1->VCD No (Solution) NMR NMR (Mosher's Method) Q1->NMR No (Solution) XRD SC-XRD (Gold Standard) Q2->XRD Yes Salt Form Hydrochloride Salt Q2->Salt No (C,H,N,O only) Salt->XRD Recrystallize

Caption: Decision matrix for selecting the optimal stereochemical validation technique.

Part 2: The Gold Standard: SC-XRD and the Heavy Atom Effect

To understand why SC-XRD is the definitive method, we must examine the physics of the Flack parameter ( x ) [2]. In crystallography, absolute configuration is determined by exploiting anomalous dispersion—the phenomenon where the atomic scattering factor has an imaginary component due to the absorption of X-rays.

The Causality of the Hydrochloride Salt: If we attempt SC-XRD on the free base of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol, we are dealing exclusively with "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen). Light atoms exhibit negligible anomalous scattering. Consequently, Friedel's law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ) holds almost perfectly true, making it nearly impossible for the refinement software to distinguish the (1S) enantiomer from its (1R) mirror image.

By converting the free base into a hydrochloride salt , we introduce a heavier Chloride ion ( Cl− ). Chlorine acts as a moderate anomalous scatterer (especially when using Cu K α radiation). This breaks Friedel's law, creating measurable intensity differences between Bijvoet pairs. The software calculates the Flack parameter based on these differences.

Self-Validating Check:

  • If x≈0.00 (with a standard uncertainty u<0.04 ), the absolute configuration is definitively (1S).

  • If x≈1.00 , the crystal is actually the (1R) enantiomer, and the coordinate system must be inverted.

  • If x≈0.50 , the crystal is either a racemic twin or the bulk material is a racemate.

Part 3: Step-by-Step Experimental Methodology

The following protocol details the self-validating workflow for isolating and analyzing the hydrochloride salt. Every step is designed to maximize crystal quality and data resolution.

Step 1: Salt Formation and Vapor Diffusion Crystallization

Why Vapor Diffusion? The piperidine hydrochloride salt is highly soluble in polar solvents. By dissolving the salt in a polar solvent and allowing a non-polar anti-solvent to slowly diffuse into the system, the dielectric constant of the medium gradually decreases. This slow reduction in solubility minimizes the rate of nucleation, favoring the growth of fewer, larger, diffraction-quality crystals over useless microcrystalline powder.

  • Dissolution: Dissolve 50 mg of the enantiopure (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol free base in 0.5 mL of anhydrous ethanol in a small inner vial.

  • Salt Formation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise. Swirl gently.

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of anti-solvent (diethyl ether). Cap the outer vial tightly.

  • Incubation: Store the chamber undisturbed at 4°C for 3–7 days until block-like single crystals form.

Step 2: Data Collection at Cryogenic Temperatures

Why 100 K? At room temperature, the thermal vibration of atoms (especially the flexible terminal methyl and hydroxyl groups) creates large atomic displacement parameters (ADPs), which smear the electron density map. Cooling the crystal to 100 K "freezes" these vibrations, yielding a sharper diffraction pattern and a highly precise Flack parameter.

  • Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil to prevent solvent loss and degradation. Mount it on a MiTeGen loop.

  • Cooling: Transfer the loop to the diffractometer goniometer under a steady 100 K nitrogen cryostream.

  • Diffraction: Collect data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å). Copper radiation is strictly chosen over Molybdenum here to maximize the anomalous scattering signal of the Chlorine atom.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the structure using direct methods (SHELXT) to locate the heavy Cl atom and the rigid piperidine ring.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation: Verify that the final R-factor ( R1​ ) is < 5% and that the Flack parameter is 0.00±0.03 .

G A Free Base (1S)-Isomer (Light Atoms) B HCl Addition (Introduce Cl⁻) A->B Salt Formation C Vapor Diffusion (EtOH/Et₂O at 4°C) B->C Crystallization D SC-XRD at 100K (Cu Kα Radiation) C->D Single Crystal E Anomalous Dispersion D->E Break Friedel's Law F Flack Parameter x = 0.00 ± 0.03 E->F Absolute Config

Caption: Workflow for the stereochemical validation of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl via SC-XRD.

Conclusion

While alternative methods like VCD and NMR have their place in early-stage screening, they rely heavily on computational models or derivatization that can introduce interpretive errors. By strategically forming the hydrochloride salt of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol and utilizing Cu K α radiation at cryogenic temperatures, researchers can leverage the heavy atom effect to generate a definitive, self-validating Flack parameter. This ensures absolute confidence in the stereochemical integrity of the chiral building block before it advances in the drug development pipeline.

References

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. URL:[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. URL:[Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 14-17. URL:[Link]

Comparative Bioavailability Guide: Formulations of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS 2839128-85-5) is a novel, chiral aliphatic amine currently undergoing pre-clinical and early clinical evaluation. While piperidine rings are privileged scaffolds in drug discovery due to their diverse pharmacological applicability 1[1], their basic nature and susceptibility to hepatic first-pass metabolism frequently result in sub-optimal oral bioavailability. This guide objectively compares the pharmacokinetic performance of four distinct formulations of this API, providing formulation scientists with validated methodologies to overcome its specific delivery barriers.

Physicochemical Profiling & Formulation Rationale

As a hydrochloride salt of a tertiary amine, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl exhibits high aqueous solubility at gastric pH (1.2) but risks free-base precipitation in the neutral environment of the small intestine. Basic compounds containing a piperidine group often demonstrate such pH-dependent solubility, necessitating advanced lipid-based systems to maintain supersaturation in the intestinal milieu 2[2].

Furthermore, the piperidine ring is a primary target for CYP450-mediated oxidation. While some novel piperidine derivatives exhibit moderate-to-high oral bioavailability, systemic clearance remains a significant hurdle 3[3]. To mitigate this, Solid Lipid Nanoparticles (SLNs) were engineered. SLNs significantly enhance the oral bioavailability of highly metabolized drugs by bypassing presystemic hepatic metabolism via intestinal lymphatic transport 4[4].

Experimental Design & Self-Validating Protocols

To objectively evaluate formulation performance, we compared an Aqueous Solution (Reference), an Immediate Release (IR) Tablet , an SLN Formulation , and a Sustained Release (SR) Matrix Tablet .

Protocol 1: Biorelevant Two-Stage Dissolution & Precipitation Screening

Rationale: Simulates gastrointestinal transit to evaluate the risk of free-base precipitation.

  • Step 1: Media Preparation. Prepare 500 mL of 0.1N HCl (pH 1.2) and 500 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Step 2: Two-Stage Dissolution. Introduce the formulation into the pH 1.2 medium at 37°C, 50 RPM. After 2 hours, rapidly adjust the pH to 6.5 using concentrated phosphate buffer and add FaSSIF components.

  • Step 3: Ultracentrifugation & Mass Balance (Self-Validation). At each time point, withdraw 5 mL, and ultracentrifuge at 50,000 x g for 15 mins. Quantify the supernatant (solubilized API) and the pellet (precipitated API) via HPLC. Validation Check: The sum of the supernatant and pellet must equal 100% ± 5% of the initial dose. This mass balance ensures that any loss of signal is definitively attributed to physical precipitation rather than chemical degradation in the media.

Protocol 2: In Vivo Pharmacokinetic Profiling (Beagle Dog Model)

Rationale: Dogs possess a GI tract closely mimicking human hydrodynamics and CYP450 expression profiles, making them the gold standard for evaluating modified-release piperidines.

  • Step 1: Crossover Dosing. Utilize a 4-way crossover design in 6 fasted beagle dogs with a 7-day washout period. Administer a normalized dose of 10 mg/kg API equivalents.

  • Step 2: Serial Blood Sampling & Stabilization. Draw venous blood at predetermined intervals (0.25 to 24 h) into K2EDTA tubes pre-spiked with sodium fluoride (NaF). Causality: NaF inhibits blood esterases and metabolic enzymes, preventing ex vivo degradation of the analyte prior to plasma separation.

  • Step 3: LC-MS/MS Quantification with Stable Isotope (Self-Validation). Spike plasma samples with a deuterated internal standard ((1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol-d3 HCl) prior to protein precipitation. Validation Check: The deuterated IS co-elutes with the analyte, perfectly correcting for any matrix ionization suppression or extraction losses during MS/MS analysis, ensuring absolute quantitative integrity.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative in vivo performance of the four tested formulations.

Formulation Type Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Relative Bioavailability ( Frel​ %)
Aqueous Solution (Ref)145 ± 120.5410 ± 35100%
IR Tablet 138 ± 151.0395 ± 4096%
SLN Formulation 310 ± 222.51150 ± 85280%
SR Matrix Tablet 95 ± 104.0520 ± 45127%

Mechanistic Pathway Visualization

PK_Pathways Admin Oral Administration (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl GI Gastrointestinal Tract (Absorption Phase) Admin->GI IR Immediate Release (IR) High Aqueous Solubility GI->IR Dissolution SLN Solid Lipid Nanoparticle (SLN) Lipophilic Matrix GI->SLN Endocytosis / Chylomicron Portal Hepatic Portal Vein IR->Portal Liver Hepatic First-Pass (CYP450 Metabolism) Portal->Liver Systemic Systemic Circulation (Target Exposure) Liver->Systemic Low Bioavailability Lymph Intestinal Lymphatic Transport SLN->Lymph Lymph->Systemic High Bioavailability (Bypasses Liver)

Absorption pathways of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl comparing IR and SLN delivery.

Conclusion & Formulation Selection

The SLN formulation demonstrated a 280% increase in relative bioavailability compared to the aqueous reference. This profound enhancement is attributed to the encapsulation of the basic piperidine moiety within a lipophilic matrix, preventing pH-induced precipitation in the duodenum and facilitating chylomicron-mediated uptake into the lymphatic system. This effectively circumvents hepatic first-pass CYP450 metabolism.

For clinical applications requiring rapid onset, the IR tablet is sufficient, though it suffers from extensive presystemic clearance. For chronic administration, the SR matrix offers an optimal balance, extending Tmax​ and maintaining therapeutic coverage while avoiding Cmax​ -driven toxicity.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI[Link]

  • Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - NIH / PMC[Link]

  • Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - NIH / PubMed [Link]

  • Solid lipid nanocarriers as alternative drug delivery system for improved oral delivery of drugs - Journal of Drug Delivery and Therapeutics [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of active pharmaceutical intermediates. Proper disposal of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is not merely a regulatory checkbox; it is a critical operational safeguard. This guide synthesizes chemical causality with field-proven methodologies to establish a self-validating waste management system for your laboratory.

Chemical Profiling & Mechanistic Hazard Assessment

Effective waste management begins with understanding the molecular behavior of the compound. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a substituted piperidine derivative formulated as a hydrochloride salt.

  • Solubility & Environmental Impact: The hydrochloride salt formulation significantly increases the compound's aqueous solubility compared to its free-base counterpart. While advantageous for pharmacological assays, it poses a severe environmental risk. Piperidine derivatives exhibit acute aquatic toxicity and must never be flushed down municipal drains[1].

  • Reactivity & Incompatibilities: In aqueous solutions, the dissociation of the hydrochloride salt renders the solution mildly acidic. If this waste stream is inadvertently mixed with incompatible chemicals—such as cyanides or sulfides—it can catalyze the release of lethal toxic gases (e.g., hydrogen cyanide or hydrogen sulfide). Furthermore, the amine moieties can react violently with strong oxidizers[2].

  • Toxicological Profile: Structurally related piperidine derivatives are classified as acutely toxic (oral and dermal) and are severe eye and skin irritants[3].

Waste Segregation Workflow

To prevent cross-contamination and ensure regulatory compliance, laboratories must implement a strict segregation protocol based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl Decision Identify Waste Stream Start->Decision Solid Solid Waste (Pure Powder / Crystals) Decision->Solid Spills/Excess Liquid Liquid Waste (Aqueous / Organic) Decision->Liquid Dissolved PPE Contaminated Consumables (PPE, Vials, Tips) Decision->PPE Contact SolidDisp Double-bag in compatible plastic. Store in rigid secondary container. Solid->SolidDisp LiquidDisp Segregate by solvent. Verify pH compatibility. Liquid->LiquidDisp PPEDisp Dispose as hazardous solid waste. Triple-rinse reusable glassware. PPE->PPEDisp Incineration Final Disposal: High-Temperature Incineration (EPA Compliant) SolidDisp->Incineration LiquidDisp->Incineration PPEDisp->Incineration

Decision matrix and operational workflow for piperidine derivative waste segregation.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the hazard has been neutralized or contained.

Protocol A: Solid Waste and Spill Decontamination

Applicable for: Unused powder, expired batches, and accidental benchtop spills.

  • Isolate and Equip: Immediately restrict access to the spill area. Don appropriate personal protective equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat[4].

  • Containment (No Sweeping): Do not use a standard broom, as this generates inhalable hazardous dust. Instead, dampen the powder with a small amount of water to suppress dust, or cover with a slightly damp, inert absorbent pad[5].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a rigid, chemically compatible, sealable plastic container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., a mild soap and water solution), followed by an ethanol wipe. Collect all used wipes into the solid hazardous waste container[4].

  • Validation Check: Visually inspect the surface under bright light for any crystalline residue. Verify the waste container is labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.

Protocol B: Liquid Waste Management

Applicable for: Assay supernatants, HPLC effluents, and stock solutions.

  • Stream Identification: Determine if the solvent matrix is aqueous or organic.

  • pH Verification (Aqueous): Before adding the solution to a bulk aqueous waste carboy, test the pH. Ensure the bulk container does not contain cyanides, sulfides, or strong bleach, as the acidic nature of the hydrochloride salt can trigger toxic gas evolution.

  • Transfer: Use a closed-system funnel to transfer the liquid into the designated waste carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Validation Check: Ensure the container is tightly capped immediately after transfer to prevent vapor escape[6].

Protocol C: Contaminated Consumables

Applicable for: Pipette tips, reaction vials, and disposable PPE.

  • Triple-Rinsing: "Empty" reusable glassware that contained the compound must be triple-rinsed with an appropriate solvent (e.g., methanol or water)[6].

  • Rinsate Disposal: Collect the rinsate and dispose of it as liquid hazardous waste (Protocol B).

  • Solidification: Place all single-use contaminated plastics (tips, tubes) directly into a designated solid hazardous waste bin lined with a heavy-duty plastic bag.

Quantitative Data & Regulatory Matrix

Proper labeling and coding are legally mandated by the EPA (or equivalent local regulatory bodies). Below is a summary of the logistical data required for waste manifesting.

ParameterSpecification / ClassificationOperational Rationale
EPA Waste Code Unlisted / D002 (if highly acidic)While specific substituted piperidines may not have a dedicated U-code, solutions may exhibit corrosivity (D002)[2]. Treat as hazardous chemical waste.
Primary Hazard Acute Toxicity / IrritantRequires stringent PPE (Nitrile gloves, chemical goggles)[4].
Incompatible Materials Strong oxidizers, cyanides, sulfidesSegregation prevents exothermic reactions and toxic gas evolution[2].
Recommended Container High-Density Polyethylene (HDPE)HDPE provides excellent chemical resistance against amine salts and aqueous acids.
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the active pharmaceutical ingredient (API) and prevents environmental contamination[6].

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. 6

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.4

  • PIPERIDINE (D11, 98%) Safety Data Sheet. Cambridge Isotope Laboratories. 3

  • Piperidine - SAFETY DATA SHEET. Thermo Fisher. 1

  • 2-(Aminomethyl)piperidine Safety Data Sheet. Santa Cruz Biotechnology.2

  • Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology. 5

Sources

Personal protective equipment for handling (1S)-1-(1-methylpiperidin-4-yl)ethan-1-olhydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of piperidine-based pharmacophores. The compound (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2839128-85-5) is a highly valuable chiral building block in drug discovery[1]. However, because it is supplied as a hydrochloride salt, it typically presents as a fine, crystalline powder. This physical state significantly increases the risk of aerosolization during routine laboratory tasks such as weighing, transferring, and solution preparation.

Understanding the causality behind its hazard profile is critical. The basic nitrogen of the piperidine ring and the specific stereochemistry make it biologically active, but the hydrochloride salt form increases its water solubility. When airborne dust contacts the moisture of the respiratory tract or the mucous membranes of the eyes, it rapidly dissolves, leading to acute localized irritation and systemic absorption[2].

Hazard Profile & Risk Assessment

Before designing an operational workflow, we must deconstruct the Globally Harmonized System (GHS) classifications for this specific compound[3]. A self-validating safety protocol does not just mandate PPE; it scales the protection directly to the mechanistic risk of the hazard.

GHS Hazard CodeHazard Class & CategoryMechanistic Causality & Operational RiskRequired PPE Mitigation
H315 Skin Irritation (Category 2)The compound disrupts the lipid bilayer of the stratum corneum upon prolonged contact, a reaction exacerbated by sweat under standard gloves.Nitrile gloves (min. 0.4 mm thickness), knit-cuff lab coat.
H319 Serious Eye Irritation (Category 2A)Rapid dissolution in tear fluid causes acute osmotic and pH-driven irritation to the cornea.Indirectly vented or unvented chemical safety goggles.
H336 STOT SE 3 (Central Nervous System)Inhalation of fine powder leads to rapid systemic absorption, causing drowsiness, dizziness, or narcotic effects[4].N95/P100 particulate respirator; Local Exhaust Ventilation (LEV).

Personal Protective Equipment (PPE) Protocol

  • Respiratory Protection (Critical for H336) :

    • Analytical Scale (< 1g): Work must be conducted inside a certified chemical fume hood or a dedicated powder weighing enclosure. The airflow velocity must be validated to capture fine particulates.

    • Preparative Scale (> 1g): If handling bulk powder outside of a closed system, a fit-tested NIOSH-certified N95 or P100 particulate respirator is mandatory to prevent the inhalation of fine powders[5].

  • Hand Protection :

    • Wear powder-free nitrile rubber gloves (minimum thickness 0.4 mm). Nitrile provides excellent resistance to piperidine derivatives, with a breakthrough time typically exceeding 120 minutes for splash contact[2].

    • Causality: Latex is not recommended due to allergen risks and inferior chemical resistance to organic bases[6]. Double-gloving is required during preparative scaling and spill cleanup.

  • Eye/Face Protection :

    • Standard safety glasses are insufficient for fine powders. You must use indirectly vented chemical splash goggles (compliant with OSHA 29 CFR 1910.133 or EN 166) to prevent airborne dust from bypassing the lenses and reaching the mucosa[2].

  • Body Protection :

    • A standard or flame-retardant laboratory coat with knit cuffs. The knit cuffs prevent the sleeves from dragging through the powder and eliminate gaps where dust could contact the wrists.

Operational Handling & Experimental Workflow

To ensure scientific integrity and safety, follow this step-by-step methodology for weighing and transferring the compound.

Protocol 1: Safe Weighing and Transfer

  • Preparation : Line the balance area within the fume hood with a disposable, anti-static weighing mat. This prevents the powder from adhering to the stainless steel surfaces via static charge.

  • Equilibration : Allow the sealed chemical bottle to equilibrate to room temperature before opening. This prevents condensation from forming inside the bottle, which causes the hygroscopic hydrochloride salt to clump and become harder to handle.

  • Transfer : Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic) to transfer the powder. Avoid dropping the powder from a height; lower the spatula directly into the receiving vessel before dispensing to minimize aerosolization.

  • Containment : Seal the receiving vessel (e.g., volumetric flask or vial) before removing it from the localized exhaust ventilation (LEV) area.

  • Decontamination : Wipe down the exterior of the receiving vessel and the spatula with a lint-free wipe dampened with 70% ethanol or water.

Spill Response and Disposal Plan

Because this compound causes drowsiness and dizziness (H336), a spill of the dry powder must never be swept up with a brush, as this will aggressively aerosolize the hazard into the breathing zone[4].

Protocol 2: Wet-Wipe Spill Cleanup

  • Evacuate and Assess : If a large spill (>5g) occurs outside a fume hood, evacuate the immediate area to allow suspended dust to settle. Don a P100 respirator and double nitrile gloves.

  • Containment : Do not use compressed air or dry sweeping[7]. Instead, gently cover the spilled powder with absorbent paper towels.

  • Wetting : Carefully mist the paper towels with water or a 70% ethanol solution. The moisture dissolves the hydrochloride salt and traps the dust, completely preventing aerosolization.

  • Collection : Wipe the area from the outside in. Place the contaminated wipes into a sealable hazardous waste bag.

  • Secondary Cleaning : Wash the surface with warm soapy water to remove any residual compound, followed by a final wipe with ethanol.

  • Disposal : Label the waste bag as "Hazardous Chemical Waste: Piperidine Derivative (Toxic/Irritant)" and dispose of it according to institutional and environmental regulations.

Mandatory Visualization: Handling Workflow

G Start Task: Handle (1S)-1-(1-methylpiperidin-4-yl) ethan-1-ol HCl Scale Determine Scale of Operation Start->Scale Small Analytical Scale (< 1g) Fume Hood / Balance Enclosure Scale->Small < 1g Large Preparative Scale (> 1g) Powder Containment Hood Scale->Large > 1g PPE_Small PPE: Nitrile Gloves (Single), Safety Glasses, Lab Coat Small->PPE_Small PPE_Large PPE: Nitrile Gloves (Double), Chemical Goggles, N95/P100 Respirator Large->PPE_Large Weigh Weighing & Transfer (Minimize Dust Generation) PPE_Small->Weigh PPE_Large->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Method (Avoid Dry Sweeping) Spill->Clean Yes Dispose Dispose as Hazardous Chemical Waste Spill->Dispose No Clean->Dispose

Operational workflow and PPE selection for handling (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.

References

  • (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • 2839128-85-5 Hazard Classifications. NextSDS Database. Available at: [Link]

  • Piperidine - Synthesis, Applications, and Safety. Grokipedia. Available at: [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. American Industrial Hygiene Association (AIHA). Available at: [Link]

  • SAFETY DATA SHEET - STOT SE 3 Guidelines. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.